Gossypetin 3-sophoroside-8-glucoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H40O23 |
|---|---|
Peso molecular |
804.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |
Clave InChI |
LVSYCSMVGYSMTF-CVFWACMRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonoid glycoside. This document synthesizes available scientific literature to offer a comprehensive resource on its botanical origins, quantitative data, detailed experimental protocols for its extraction and isolation, and insights into relevant biological signaling pathways.
Natural Sources of Gossypetin 3-sophoroside-8-glucoside and Related Glycosides
This compound has been identified in the plant kingdom, with the most definitive source being the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] While this specific triglycoside has been pinpointed in E. hyemale, the broader class of gossypetin and its various glycosidic forms are distributed across several plant families. This suggests that other species within these families may also be potential, yet currently unconfirmed, sources of this compound.
Notable plant species containing the parent aglycone, gossypetin, or its other glycosides include:
-
Hibiscus Species:
-
Abelmoschus manihot (L.) Medik.: The flowers of this plant contain various flavonol glycosides, including those of gossypetin.
-
Caesalpinia gilliesii (Hook.) D.Dietr.: This plant has also been identified as a source of gossypetin derivatives.
Quantitative Data on Flavonoid Content
While specific quantitative data for this compound is limited in publicly available literature, studies on the total flavonoid and phenolic content of Equisetum hyemale and other gossypetin-containing plants provide valuable context for researchers. The concentration of these compounds can vary based on factors such as geographical location, harvest time, and the extraction methods employed.
| Plant Species | Plant Part | Analyte | Concentration/Yield | Reference |
| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Phenolic Compounds | 193.10 g/100g dry mass | [4] |
| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Flavonoids | 37.40 g/100g dry mass | [4] |
| Equisetum arvense L. | - | Total Flavonoids | 4.88 mg/g (optimized cellulase-assisted extraction) | [5][6] |
Experimental Protocols: Extraction and Isolation
The following is a composite, detailed methodology for the extraction and isolation of flavonol glycosides, such as this compound, from plant material, based on established protocols for flavonoids from Equisetum and other relevant species.
Extraction of Flavonoids from Equisetum hyemale
This protocol outlines a standard procedure for obtaining a crude flavonoid-rich extract.
Materials:
-
Dried and powdered aerial parts of Equisetum hyemale
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration (Cold Extraction):
-
Weigh a desired amount of the dried, powdered plant material.
-
Submerge the plant material in a suitable volume of methanol or 70% ethanol in a sealed container.
-
Allow the mixture to stand at room temperature for a period of 24-72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Repeat the maceration process with the residue to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Soxhlet Extraction (Hot Extraction):
-
Place a known quantity of the dried, powdered plant material in a thimble.
-
Position the thimble in the Soxhlet extractor.
-
Fill the distillation flask with methanol or 70% ethanol.
-
Heat the solvent to its boiling point and allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the extractor is clear.
-
-
Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Isolation of Flavonol Glycosides by Column Chromatography
This protocol describes the separation of individual flavonoid glycosides from the crude extract.
Materials:
-
Crude flavonoid extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for further purification)
-
A series of solvents for gradient elution (e.g., hexane, ethyl acetate (B1210297), methanol, and water in various ratios)
-
Glass column for chromatography
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the slurry into a glass column to create the stationary phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., ethyl acetate and then methanol).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.
-
Pool the fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification of the pooled fractions, employ a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 swollen in methanol.
-
Dissolve the semi-purified fraction in methanol and load it onto the column.
-
Elute the column with methanol.
-
Collect and monitor the fractions as described above to isolate the pure compound.
-
Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a standard method for the identification and quantification of flavonoids. A C18 reversed-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile (B52724) or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation and sensitive quantification, LC coupled with tandem mass spectrometry is the preferred method. This technique provides information on the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the definitive structural identification of the isolated compound.
Signaling Pathways and Biological Activities
Direct research on the signaling pathways affected by this compound is currently limited. However, extensive studies on its aglycone, gossypetin , provide significant insights into its potential biological activities. It is plausible that the glycoside may be hydrolyzed in vivo to release the active aglycone, or it may possess its own unique biological effects.
Gossypetin and the MKK3/6-p38 Signaling Pathway
Research has identified gossypetin as an inhibitor of MAP Kinase Kinase 3 (MKK3) and MKK6, which are upstream activators of the p38 MAP kinase.[1] This pathway is implicated in cellular responses to stress and inflammation, and its inhibition by gossypetin has been shown to suppress the growth of esophageal cancer cells.[1]
Gossypetin's Role in Apoptosis and Cell Cycle Regulation
Gossypetin has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][7] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][7] Furthermore, it can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[3][7]
Experimental Workflow for Isolation and Identification
The overall process for obtaining and characterizing this compound from its natural source can be visualized as a multi-step workflow.
Conclusion
Equisetum hyemale stands out as the primary documented natural source of this compound. While quantitative data for this specific compound remains an area for further investigation, the established protocols for flavonoid extraction and isolation provide a solid foundation for its procurement. The significant biological activities of the aglycone, gossypetin, particularly its influence on key signaling pathways in cancer, underscore the therapeutic potential of its glycosidic derivatives. This guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, paving the way for future exploration of this compound and its applications.
References
- 1. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation of Gossypetin 3-sophoroside-8-glucoside from Equisetum hyemale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside found in Equisetum hyemale (scouring rush). This document details the probable experimental protocols, quantitative data from related studies, and potential biological significance, serving as a valuable resource for natural product chemists, pharmacologists, and researchers in drug discovery and development.
Introduction
Equisetum hyemale L., commonly known as rough horsetail (B1181666) or scouring rush, is a perennial plant that has been used in traditional medicine for various purposes. Its rich phytochemical profile, particularly its flavonoid content, is believed to contribute to its therapeutic properties[1][2]. Among the complex array of compounds, Gossypetin 3-sophoroside-8-glucoside is a notable flavonol glycoside that has been identified in the aerial parts of this plant[3][4]. Flavonoids, a major class of secondary metabolites in plants, are known for their antioxidant and anti-inflammatory activities[5]. Gossypetin and its derivatives, in particular, have shown potential in modulating inflammatory cytokine production and exhibiting neuroprotective effects[6][7].
This guide outlines a detailed methodology for the isolation of this compound from E. hyemale, based on established techniques for the separation of flavonoid glycosides from plant matrices.
Quantitative Data
| Extract Type | Total Phenolic Content ( g/100g dry mass) | Total Flavonoid Content ( g/100g dry mass) | Reference |
| Fresh Aerial Parts Extract (APE) | 193.1037 | 37.3963 | [8] |
| Thin Layer Dried Extract (TLE) | 118.37 | 12.78 | [8] |
| Ethyl Acetate (B1210297) Extract | Not Reported | 5.714 ± 0.251 (as quercetin (B1663063) equivalent) | [1] |
Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation of flavonoid glycosides from Equisetum species and other plants, providing a robust framework for the isolation of this compound.
Plant Material Collection and Preparation
-
Collection: The aerial parts (stems) of Equisetum hyemale are collected.
-
Drying: The plant material is air-dried in the shade at room temperature to a constant weight to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A hydroalcoholic solution (e.g., 70% ethanol (B145695) or methanol) is a common choice for the initial extraction of polar flavonoid glycosides[1].
-
Extraction Method: Maceration or Soxhlet extraction can be employed.
-
Maceration: The powdered plant material is soaked in the extraction solvent (e.g., 1:10 w/v) for a period of 24-72 hours with occasional agitation. The process is repeated multiple times to ensure exhaustive extraction.
-
Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted continuously with the solvent for several hours until the solvent running through the siphon is colorless.
-
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation
The crude extract is subjected to liquid-liquid fractionation to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Dichloromethane or Chloroform
-
Ethyl acetate (flavonoid glycosides are often enriched in this fraction)[1]
-
n-butanol (to isolate more polar glycosides)
-
-
Each fraction is concentrated in vacuo to yield respective sub-extracts.
Chromatographic Purification
The ethyl acetate or n-butanol fraction, expected to contain this compound, is subjected to further purification using various chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient system of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with the target compound are further purified using Prep-HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used.
-
Detection is carried out using a UV detector at a wavelength suitable for flavonoids (around 280 nm and 350 nm).
-
Characterization of this compound
The purified compound is characterized using spectroscopic methods to confirm its structure.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the purity and molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed structure, including the positions of the glycosidic linkages[9].
-
Ultraviolet-Visible (UV) Spectroscopy: To observe the characteristic absorption maxima of the flavonol skeleton.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway
Gossypetin, the aglycone of the target compound, has been shown to modulate inflammatory responses. The following diagram illustrates a potential signaling pathway through which gossypetin derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Caption: Potential anti-inflammatory signaling pathway of Gossypetin derivatives.
Conclusion
This technical guide provides a detailed framework for the isolation, purification, and characterization of this compound from Equisetum hyemale. While further research is needed to determine the specific yield and to fully elucidate the bioactivities of this particular glycoside, the information presented here serves as a critical resource for scientists in the field of natural product research and drug development. The potential anti-inflammatory and antioxidant properties of gossypetin derivatives warrant further investigation into their therapeutic applications.
References
- 1. jppres.com [jppres.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Characterization, Antimicrobial Activity, and Antioxidant Potential of Equisetum hyemale L. (Equisetaceae) Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Guide: Isolation of Gossypetin 3-sophoroside-8-glucoside from Abelmoschus manihot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the isolation of Gossypetin 3-sophoroside-8-glucoside, a flavonoid glycoside, from the medicinal plant Abelmoschus manihot. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for flavonoid extraction and purification from this plant to provide a robust experimental framework.
Introduction
Abelmoschus manihot, a plant belonging to the Malvaceae family, is a rich source of various bioactive compounds, particularly flavonoids. Among these, this compound is a compound of interest for its potential pharmacological activities. This guide details a plausible, multi-step process for its extraction, fractionation, and purification.
Data Presentation
Quantitative data for the specific yield and purity of this compound from Abelmoschus manihot is not extensively reported. However, the following tables summarize typical yields for total flavonoids and other major flavonoid constituents from A. manihot, which can serve as a benchmark for the expected outcome of the isolation process.
Table 1: Total Flavonoid Content in Abelmoschus manihot Flowers using Different Extraction Methods
| Extraction Method | Solvent | Total Flavonoid Content (mg/g dry weight) | Reference |
| Ultrasonic-assisted | 70% Ethanol (B145695) | 34.6 ± 0.12 | [1] |
| Reflux | 70% Ethanol | Not specified | [2] |
| Maceration | 70% Ethanol | Not specified | [2] |
Table 2: Content of Major Flavonoids in Abelmoschus manihot Flowers Determined by HPLC
| Compound | Content (mg/g dry weight) | Reference |
| Hyperoside | 1.157 | [3] |
| Isoquercitrin | 0.564 | [3] |
| Myricetin | 0.111 | [3] |
| Rutin | Not specified | [4] |
| Quercetin-3'-O-glucoside | Not specified | [5] |
Experimental Protocols
The following is a detailed, multi-stage protocol for the isolation of this compound from the flowers of Abelmoschus manihot.
Plant Material and Extraction
-
Plant Material Preparation: Collect fresh flowers of Abelmoschus manihot. Air-dry the flowers in the shade at room temperature until a constant weight is achieved. Grind the dried flowers into a coarse powder.
-
Extraction:
-
Weigh 1 kg of the dried flower powder.
-
Perform ultrasonic-assisted extraction with 10 L of 70% aqueous ethanol at 50°C for 40 minutes.[1]
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Successively partition the aqueous suspension with an equal volume of petroleum ether, chloroform, and ethyl acetate (B1210297) in a separatory funnel.
-
Perform each partitioning step three times.
-
Collect the respective fractions and concentrate them to dryness under reduced pressure. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification
-
Macroporous Resin Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727).
-
Apply the solution to a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-7).
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v). Visualize spots under UV light (254 nm and 365 nm).
-
Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the flavonoid-rich fractions by size-exclusion chromatography on a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
Collect fractions and monitor by TLC as described above.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification of this compound can be achieved by Prep-HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-40 min, 10-30% A; 40-50 min, 30-50% A.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 360 nm.
-
Collect the peak corresponding to this compound based on its retention time relative to a standard (if available) or by subsequent structural elucidation.
-
Structural Elucidation
The identity and purity of the isolated compound should be confirmed by spectroscopic methods:
-
UV Spectroscopy: Dissolve the compound in methanol and record the UV spectrum. Flavonols typically show two major absorption bands.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation, including the identification of the aglycone and the sugar moieties and their linkage positions.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathways of Gossypetin
While the specific signaling pathways modulated by this compound are not well-documented, the aglycone, gossypetin, has been shown to exert anti-inflammatory effects through the modulation of several key signaling pathways.
Caption: Potential signaling pathways modulated by gossypetin.
Conclusion
This technical guide outlines a robust and detailed methodology for the isolation of this compound from Abelmoschus manihot. While specific quantitative data and biological activities for this particular glycoside require further investigation, the protocols provided, based on established phytochemical techniques, offer a solid foundation for its successful purification and characterization. The potential of this compound, inferred from the known activities of its aglycone, gossypetin, warrants further research into its pharmacological properties and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Gossypetin Glycosides in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin (B1671993), a hexahydroxyflavone with a distinctive 8-hydroxyl group, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Its glycosylated forms, gossypetin glycosides, exhibit enhanced stability and bioavailability, making them attractive candidates for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of gossypetin glycosides in plants, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the core enzymatic steps, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved.
Core Biosynthesis Pathway of Gossypetin Glycosides
The biosynthesis of gossypetin glycosides is an extension of the well-established flavonoid biosynthesis pathway. The journey begins with the production of the common flavonol backbone, typically kaempferol (B1673270) or quercetin, from the precursor p-coumaroyl-CoA and three molecules of malonyl-CoA. The formation of the gossypetin aglycone and its subsequent glycosylation involve two key enzymatic steps:
-
8-Hydroxylation of a Flavonol Precursor: The crucial step in gossypetin biosynthesis is the introduction of a hydroxyl group at the 8-position of a flavonol substrate, such as kaempferol or quercetin. This reaction is catalyzed by a specific enzyme known as Flavonoid 8-hydroxylase (F8H) . A notable example is the flavin monooxygenase-like F8H identified in Lotus japonicus (LjF8H), which has been shown to catalyze the 8-hydroxylation of various flavonoids[1][2][3][4][5].
-
Glycosylation of the Gossypetin Aglycone: Once the gossypetin aglycone is formed, it undergoes glycosylation, where a sugar moiety is attached to one of its hydroxyl groups. This reaction is mediated by UDP-glycosyltransferases (UGTs) , which utilize a UDP-activated sugar donor. The position of glycosylation can vary, leading to a variety of gossypetin glycosides, such as gossypetin-3-O-glucoside, gossypetin-8-O-glucoside, and gossypetin-3'-O-glucoside[6][7]. Kinetic studies on UGTs from Hibiscus sabdariffa and Rhodiola rosea have demonstrated their activity with gossypetin as a substrate[1].
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data on Key Enzymes
The efficiency and specificity of the enzymes involved in gossypetin glycoside biosynthesis are critical for understanding and potentially engineering this pathway. Below is a summary of available quantitative data.
Table 1: Substrate Specificity of Lotus japonicus Flavonoid 8-Hydroxylase (LjF8H)
| Substrate | Product(s) | Relative Activity (%) |
| Quercetin | Gossypetin (8-hydroxyquercetin) | 100 |
| Kaempferol | 8-Hydroxykaempferol | High |
| Naringenin | 6-Hydroxynaringenin, 8-Hydroxynaringenin | Moderate |
| Eriodictyol | 6-Hydroxyeriodictyol, 8-Hydroxyeriodictyol | Moderate |
| Apigenin | 8-Hydroxyapigenin | Moderate |
| Luteolin | 8-Hydroxyluteolin | Moderate |
| Dihydrokaempferol | 6-Hydroxydihydrokaempferol, 8-Hydroxydihydrokaempferol | Moderate |
| Taxifolin | 6-Hydroxytaxifolin, 8-Hydroxytaxifolin | Moderate |
Data synthesized from qualitative descriptions in[1][2][3][4][5]. "High" and "Moderate" are used to represent the reported activity levels as precise percentages were not provided in the source.
Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) with Gossypetin as a Substrate
| Enzyme Source | Substrate | Glycosylation Position | Km (µM) |
| Hibiscus sabdariffa | Gossypetin | 8-O | 2.1 - 7.72 |
| Rhodiola rosea | Gossypetin | 8-O | 2.1 - 7.72 |
Data from[1].
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involved in the study of gossypetin glycoside biosynthesis.
Protocol 1: Heterologous Expression and in vitro Assay of Flavonoid 8-Hydroxylase (F8H)
This protocol describes the expression of F8H in a heterologous system (e.g., yeast or E. coli) and the subsequent in vitro assay to determine its activity and substrate specificity.
1. cDNA Isolation and Cloning:
-
Isolate total RNA from plant tissue known to produce gossypetin (e.g., flowers of Lotus japonicus).
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length F8H coding sequence using gene-specific primers.
-
Clone the amplified PCR product into a suitable expression vector (e.g., a yeast expression vector like pYES2).
2. Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae).
-
Grow the transformed cells in an appropriate selection medium.
-
Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter in pYES2).
3. Microsome Preparation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Lyse the cells using methods such as glass bead homogenization or enzymatic digestion.
-
Isolate the microsomal fraction by differential centrifugation.
4. In vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein preparation
-
Flavonoid substrate (e.g., quercetin, kaempferol) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH as a cofactor
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
5. Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Centrifuge to pellet the protein and extract the supernatant.
-
Analyze the reaction products by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the 8-hydroxylated products.
Protocol 2: In vitro Assay of Gossypetin UDP-Glycosyltransferase (UGT)
This protocol outlines the procedure for determining the activity and specificity of a UGT towards the gossypetin aglycone.
1. Recombinant UGT Production:
-
Express the candidate UGT gene in a suitable heterologous system (e.g., E. coli) and purify the recombinant protein.
2. In vitro Glycosylation Reaction:
-
Prepare a reaction mixture containing:
-
Purified recombinant UGT enzyme
-
Gossypetin aglycone (substrate)
-
UDP-sugar (e.g., UDP-glucose, UDP-rhamnose) as the sugar donor
-
Reaction buffer (e.g., Tris-HCl, pH 7.0)
-
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
3. Product Detection and Analysis:
-
Terminate the reaction by adding a quenching agent (e.g., methanol).
-
Analyze the reaction mixture using HPLC or HPLC-MS/MS to separate and identify the gossypetin glycoside product.
-
Quantify the product formation to determine enzyme activity. For kinetic analysis, vary the substrate concentrations and measure the initial reaction rates.
Protocol 3: Extraction and Analysis of Gossypetin Glycosides from Plant Tissues
This protocol provides a general method for the extraction and quantification of gossypetin glycosides from plant material.
1. Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind it into a fine powder.
2. Extraction:
-
Extract the powdered tissue with a suitable solvent, typically an aqueous methanol or ethanol (B145695) solution (e.g., 80% methanol).
-
Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the solid debris and collect the supernatant.
3. Sample Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
4. HPLC-MS/MS Analysis:
-
Analyze the extract using a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify the gossypetin glycosides using a mass spectrometer, comparing their retention times and mass spectra to authentic standards if available.
Signaling and Regulation
The biosynthesis of flavonoids, including gossypetin glycosides, is tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stimuli. While specific regulatory mechanisms for gossypetin biosynthesis are not yet fully elucidated, the general principles of flavonoid regulation likely apply.
Transcription factor complexes, particularly those involving MYB, bHLH, and WD40 proteins, are known to be master regulators of flavonoid biosynthetic genes. These complexes bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription. It is highly probable that the expression of F8H and gossypetin-specific UGTs is controlled by such regulatory networks, ensuring the production of gossypetin glycosides in specific tissues and at specific developmental stages.
Conclusion and Future Perspectives
The biosynthesis of gossypetin glycosides represents a specialized branch of the flavonoid pathway, culminating in the production of molecules with significant biological activities. The identification and characterization of key enzymes like flavonoid 8-hydroxylase and specific UDP-glycosyltransferases are crucial for a complete understanding of this pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the production of these valuable compounds in plants or microbial systems. Future research should focus on the identification and characterization of a wider range of gossypetin-specific UGTs from different plant species, a deeper understanding of the regulatory networks controlling the pathway, and the exploration of synthetic biology approaches for the sustainable production of gossypetin glycosides for therapeutic and other applications.
References
- 1. Buy Gossypetin 8-glucoside [smolecule.com]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Gossypetin 3-sophoroside-8-glucoside molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gossypetin (B1671993) 3-sophoroside-8-glucoside, focusing on its chemical properties and the extensive biological activities of its aglycone, gossypetin. While detailed experimental data on Gossypetin 3-sophoroside-8-glucoside is limited, the therapeutic potential of gossypetin offers valuable insights for research and drug development.
Compound Profile: this compound
This compound is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.
| Property | Value |
| Molecular Formula | C33H40O23 |
| Molecular Weight | 804.66 g/mol |
| CAS Number | 77306-93-5 |
| Class | Flavonol Glycoside |
Biological Activities and Therapeutic Potential of Gossypetin (Aglycone)
The majority of current research has focused on the biological effects of gossypetin, the aglycone of this compound. Gossypetin has demonstrated significant potential in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders.
Neuroprotective Effects in Alzheimer's Disease
Recent studies have highlighted gossypetin as a promising candidate for the treatment of Alzheimer's disease. The primary mechanism involves the enhanced clearance of amyloid-beta (Aβ) plaques, a hallmark of the disease.
-
Mechanism of Action: Gossypetin has been shown to improve the spatial learning and memory in animal models of Alzheimer's disease by increasing the phagocytic activity of microglia against Aβ. It also induces transcriptomic changes in various microglial subpopulations, including disease-associated microglia, and increases the population of MHC II+ microglia, while reducing gliosis.
Anti-Cancer Activity
Gossypetin exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in osteosarcoma.
-
Mechanism of Action: Gossypetin's anti-cancer activity is mediated through the induction of apoptosis via the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the enhancement of caspase-3 activity. Furthermore, gossypetin has been observed to reduce the autocrine production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-12p70 by cancer cells, which are known to play a role in carcinogenesis and metastasis.
Antioxidant and Anti-inflammatory Properties
Gossypetin is a potent antioxidant, a property attributed to its hexahydroxyflavone structure. This antioxidant capacity is fundamental to its protective effects against various pathologies.
-
Quantitative Data: The antioxidant activity of gossypetin and its derivatives has been quantified in various assays. For instance, a study on gossypetin-3'-O-glucoside, an isomer of gossypitrin, demonstrated significant radical scavenging activity.
| Compound | Assay | Result |
| Gossypetin-3'-O-glucoside | DPPH radical scavenging | EC50: 0.11 mg/L |
Experimental Protocols
In Vivo Alzheimer's Disease Model
-
Animal Model: 5xFAD transgenic mice are commonly used as a model for Alzheimer's disease.
-
Treatment: Gossypetin is administered via intragastric administration for a period of 13 weeks.
-
Behavioral Tests: Spatial learning and memory are assessed using the Y-maze and Morris Water Maze tests.
-
Histological and Biochemical Analysis: Following sacrifice, the hippocampus and cortex are dissected for analysis of Aβ deposition.
-
Single-Cell RNA Sequencing (scRNA-seq): Tissues are dissociated into single cells to analyze the transcriptome of microglial populations.
In Vitro Anti-Cancer Assays
-
Cell Lines: Human osteosarcoma cell lines (e.g., MG-63, Saos-2, HOS, and 143B) are used.
-
Cell Viability and Growth Assays: Cells are incubated with varying concentrations of gossypetin, and viability is assessed using assays such as the WST-8 assay.
-
Apoptosis Analysis: The induction of apoptosis is determined by measuring the expression of pro-apoptotic proteins like Bax via Western blot and the activity of caspase-3.
-
Cytokine Production Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using ELISA.
Visualized Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Apoptotic signaling pathway induced by gossypetin in osteosarcoma cells.
Caption: Experimental workflow for evaluating gossypetin in an Alzheimer's disease model.
Conclusion
This compound is a naturally occurring flavonol glycoside. While direct research on this specific compound is in its early stages, the extensive studies on its aglycone, gossypetin, reveal a molecule with significant therapeutic promise. The potent neuroprotective, anti-cancer, and anti-inflammatory activities of gossypetin warrant further investigation into the pharmacological profile of this compound, which may offer advantages in terms of bioavailability and delivery. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.
Unveiling the Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 77306-93-5
This technical guide provides a comprehensive overview of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. Due to the limited availability of detailed experimental data for this specific molecule, this document incorporates information on its aglycone, gossypetin, and other closely related gossypetin glycosides to offer a broader context for research and development. All information is presented with the utmost clarity regarding its direct applicability to Gossypetin 3-sophoroside-8-glucoside.
Physicochemical and Identification Data
A summary of the key identifiers and physicochemical properties for this compound and its core structure, gossypetin, is provided below for comparative analysis.
| Property | This compound | Gossypetin (Aglycone) | Source(s) |
| CAS Number | 77306-93-5 | 489-35-0 | [1][2][3][4] |
| Molecular Formula | C₃₃H₄₀O₂₃ | C₁₅H₁₀O₈ | [1][4] |
| Molecular Weight | 804.66 g/mol | 318.23 g/mol | [1][4] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-8-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one | 2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one | [4] |
| Synonyms | Not Available | 3,3',4',5,7,8-Hexahydroxyflavone | [4] |
| Natural Source | Aerial parts of Equisetum hyemale L. | Flowers and calyx of Hibiscus sabdariffa | [1][2][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | Not specified, but likely soluble in similar organic solvents | [5] |
Biological Activities and Potential Applications
Gossypetin and its derivatives have garnered significant interest for their diverse biological activities. While specific quantitative data for this compound is scarce, the known activities of related compounds suggest promising avenues for investigation.
| Biological Activity | Compound(s) Studied | Key Findings | Potential Applications | Source(s) |
| Antioxidant | Gossypetin-3'-O-glucoside | Demonstrated significant radical scavenging activity. | Protection against oxidative stress-related diseases. | [6] |
| Anti-inflammatory | Gossypetin | Reduces the production of proinflammatory cytokines such as IL-6, IL-1β. | Treatment of inflammatory conditions. | [7] |
| Anticancer | Gossypetin | Suppresses the growth of osteosarcoma cells by inducing apoptosis. | Development of novel cancer therapeutics. | [7] |
| Antiviral | Gossypetin derivatives | In silico studies suggest potential inhibition of SARS-CoV-2 3CLpro. | Exploration as antiviral agents. | [8] |
| Neuroprotective | Gossypetin | Facilitates the clearance of beta-amyloid in animal models. | Potential therapeutic for Alzheimer's disease. | [4] |
Experimental Protocols
Isolation from Natural Sources (Adapted from Equisetum hyemale L.)
-
Extraction: The aerial parts of the plant material are dried, powdered, and extracted with a suitable solvent such as methanol or ethanol at room temperature. The extraction process is typically repeated multiple times to ensure maximum yield.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Gradient elution with a mixture of water and methanol or acetonitrile (B52724) is commonly employed.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity and quantification can be assessed using analytical HPLC. A typical method would involve a C18 column with a gradient elution system of water (often with a small percentage of formic or acetic acid to improve peak shape) and acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector, with characteristic absorbance maxima for flavonols around 254 nm and 370 nm.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for the definitive structural elucidation of the aglycone and the determination of the sugar moieties and their linkage positions.[10]
Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, the known mechanisms of its aglycone, gossypetin, provide a plausible framework for its cellular effects. The following diagram illustrates a potential mechanism of action for gossypetin in inducing apoptosis in cancer cells, a pathway that may be relevant for its glycosylated forms as well.
Caption: Proposed apoptotic pathway induced by gossypetin.
Conclusion
This compound represents a complex natural product with potential for further scientific investigation. While direct experimental data remains limited, the known biological activities of its aglycone, gossypetin, and other related glycosides provide a strong rationale for its study in areas such as antioxidant, anti-inflammatory, and anticancer research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonol glycosides. Further studies are warranted to fully characterize the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 4. Gossypetin - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Gossypetin and its Glycosides
A Note on Gossypetin (B1671993) 3-sophoroside-8-glucoside: Direct experimental data on the biological activities of Gossypetin 3-sophoroside-8-glucoside is currently limited in publicly available scientific literature. This technical guide will, therefore, focus on the extensively studied biological activities of its parent aglycone, Gossypetin , and a closely related compound, Gossypin (Gossypetin 8-glucoside) . The data presented for these compounds provide a strong predictive framework for the potential therapeutic activities of this compound, given their shared core chemical structure. Glycosylation can influence bioavailability and solubility, which may modulate the potency of the observed activities.
Executive Summary
Gossypetin, a hexahydroxyflavone found in plants like Hibiscus sabdariffa, and its glycoside derivatives such as Gossypin, have demonstrated a remarkable spectrum of biological activities.[1][2] These compounds are subjects of growing interest in pharmacology and drug development due to their potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides an in-depth overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Antioxidant and Radioprotective Activities
Gossypetin and its glycosides are potent antioxidants, capable of scavenging a variety of free radicals and protecting cells from oxidative damage. This activity is fundamental to many of their other therapeutic effects.
Quantitative Antioxidant Activity Data
The antioxidant capacity of Gossypetin and Gossypin has been quantified using various in vitro assays. The following tables summarize key findings.
| Compound | Assay | Target | IC50 / Activity | Reference |
| Gossypetin | DPPH Radical Scavenging | DPPH Radical | IC50: 95.35 µM | [3] |
| FRAP | Ferric Ion Reduction | TEAC: 155.24 mM/g | [3] | |
| Superoxide Radical Scavenging | Superoxide Radical | IC50: 3 µg/mL | [4] | |
| Hydroxyl Radical Scavenging | Hydroxyl Radical | IC50: 41 µg/mL | [4] | |
| Nitric Oxide Scavenging | Nitric Oxide Radical | IC50: 12 µg/mL | [4] | |
| Gossypin | DPPH Radical Scavenging | DPPH Radical | IC50: 63.10 µM | [3] |
| FRAP | Ferric Ion Reduction | TEAC: 126.28 mM/g | [3] | |
| Lipid Peroxidation Inhibition | Lipid Radicals | IC50: 37 µg/mL (Fe3+/ADP/Ascorbate) | [4] | |
| Lipid Peroxidation Inhibition | Lipid Radicals | IC50: 43 µg/mL (Fe2+/Ascorbate) | [4] |
IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5]
-
Preparation: A stock solution of DPPH (e.g., 25 mg/L) is prepared in methanol. The test compound (Gossypetin or Gossypin) is dissolved in a suitable solvent (like DMSO or methanol) to create a series of concentrations.[6]
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.[6]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solution is measured at a wavelength between 515-517 nm using a microplate reader or spectrophotometer.[5]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[6]
-
Reaction: The test compound is added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.[6]
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
Anti-inflammatory Activity
Gossypetin and Gossypin exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways like NF-κB.
Role in NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Gossypin has been shown to be a potent inhibitor of this pathway. It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][9] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory and survival genes.[8][10]
Caption: Inhibition of the NF-κB signaling pathway by Gossypin.
Anticancer Activity
The anticancer potential of Gossypetin and Gossypin has been demonstrated in various cancer cell lines. Their mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[1][11][12]
Quantitative Anticancer Activity Data
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Gossypetin | MG-63 | Osteosarcoma | Cell Viability | IC50: ~30-40 µM | [11][13] |
| Ca9-22 | Oral Squamous Carcinoma | Cell Viability (CCK-8) | Dose-dependent inhibition | [14] | |
| LNCaP | Prostate Cancer | Cell Viability (MTT) | Dose-dependent inhibition | [2] | |
| Gossypin | L929 | Fibrosarcoma | Cell Viability (MTT) | IC50: 30 µM | [4] |
| HT-29 | Colorectal Cancer | Cell Viability (MTT) | IC50: 42.5 µM | [4] | |
| K562 | Myelogenous Leukemia | Cell Viability (MTT) | IC50: 45.1 µM | [4] | |
| A549 | Non-small Cell Lung Cancer | Cell Viability | Dose-dependent inhibition | [15] |
Induction of Apoptosis
Gossypetin and Gossypin induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[13][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which activates a cascade of caspases, including caspase-3, ultimately leading to cell death.[13]
Caption: Intrinsic apoptosis pathway induced by Gossypetin.
Experimental Protocols for Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[18]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Gossypetin or Gossypin). A vehicle control (e.g., DMSO) is also included.[18]
-
Incubation: The plate is incubated for a desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[17]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[18]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control and to determine the IC50 value.
Western blotting is used to detect specific proteins in a sample, such as the apoptosis-related proteins Bax and cleaved caspase-3.[13]
-
Cell Lysis: After treatment with Gossypetin, cells are harvested and lysed using a RIPA buffer containing protease inhibitors to extract total protein.[11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-caspase-3) and a loading control (e.g., anti-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of protein.
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[19][20]
-
Chamber Preparation: The upper surface of a Transwell insert (a porous membrane) is coated with a layer of Matrigel or another ECM component.[21]
-
Cell Seeding: Cancer cells, which have been serum-starved, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.[19]
-
Treatment: The test compound (Gossypetin) can be added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to invade the ECM and migrate through the membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to a control.[22]
Conclusion and Future Directions
The available evidence strongly supports the significant therapeutic potential of Gossypetin and its glycoside, Gossypin, as antioxidant, anti-inflammatory, and anticancer agents. The mechanisms underlying these activities are multifaceted, involving direct free-radical scavenging and modulation of critical cellular signaling pathways such as NF-κB and intrinsic apoptosis.
While this guide provides a robust foundation based on Gossypetin and Gossypin, future research must focus on this compound itself. Key areas of investigation should include:
-
Direct Biological Activity Profiling: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the antioxidant, anti-inflammatory, and anticancer activities of this compound.
-
Pharmacokinetic and Bioavailability Studies: Evaluating how the sophoroside-glucoside moiety affects the absorption, distribution, metabolism, and excretion (ADME) profile compared to the aglycone.
-
Mechanism of Action Elucidation: Investigating whether the specific glycosylation pattern alters the interaction with molecular targets and signaling pathways.
Such studies will be crucial to fully understand the therapeutic potential of this compound and to advance its development as a novel therapeutic agent.
References
- 1. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
A Technical Guide to the Antioxidant Potential of Gossypetin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of gossypetin (B1671993) (3,3′,4′,5,7,8-Hexahydroxyflavone) and its glycosidic derivatives. Gossypetin, a naturally occurring flavonol found in plants like Hibiscus sabdariffa, has demonstrated significant potential in mitigating oxidative stress, a key factor in numerous chronic diseases.[1][2] This document summarizes quantitative antioxidant data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and structure-activity relationships.
Structure-Activity Relationship
The potent antioxidant activity of gossypetin is intrinsically linked to its molecular structure.[3] Key features contributing to its radical scavenging and reducing capabilities include:
-
Hydroxyl Group Arrangement : The presence of six hydroxyl (-OH) groups, particularly the catechol moiety (3'-OH and 4'-OH groups) in the B-ring and the 3-OH group, are crucial for donating hydrogen atoms to neutralize free radicals.[3][4]
-
C2-C3 Double Bond : This double bond, in conjunction with the C4-carbonyl group, facilitates electron delocalization across the flavonoid structure, enhancing its stability after radical scavenging.[3]
-
Impact of Glycosylation : The attachment of sugar moieties (glycosylation) to the gossypetin aglycone influences its antioxidant capacity. Studies indicate that glycosylation, particularly at the 3-position, can decrease the antioxidant activity compared to the parent aglycone, gossypetin.[5] This is often due to the substitution of a key hydroxyl group and potential disruption of molecular planarity.[5]
Quantitative Antioxidant Data
The antioxidant potential of gossypetin and its glycosides has been quantified using various in vitro assays. Gossypetin consistently demonstrates superior activity compared to its glycosylated forms. The following tables summarize key findings from comparative studies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | Assay Parameter | Value | Source |
| Gossypetin (Aglycone) | TEAC (mM/g) | 111.53 | [1][4] |
| IC₅₀ (mM) | 95.35 | [4] | |
| Gossypin (B190354) (Gossypetin 8-glucoside) | TEAC (mM/g) | 41.68 | [1][6] |
| Hibifolin (Gossypetin 8-glucuronide) | TEAC (mM/g) | 39.99 | [6] |
| Gossypetin-3'-O-glucoside | EC₅₀ (mg/L) | 0.11 | [7][8] |
| Gossypitrin (Gossypetin 7-glucoside) | IC₅₀ (µM) on XO | 52.8 ± 2.2 | [9] |
TEAC: Trolox Equivalent Antioxidant Capacity; IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration.
Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Assay Parameter | Value | Source |
| Gossypetin (Aglycone) | TEAC (mM/g) | 155.24 | [1][6] |
| Gossypin (Gossypetin 8-glucoside) | TEAC (mM/g) | 126.28 | [6] |
| Hibifolin (Gossypetin 8-glucuronide) | TEAC (mM/g) | 94.67 | [6] |
Experimental Protocols
Standardized in vitro assays are fundamental for evaluating and comparing the antioxidant potential of compounds like gossypetin.[4]
3.1 DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[10]
-
Principle : In its radical form, DPPH absorbs light maximally at ~517 nm. Upon reduction by an antioxidant, the solution's color changes from violet to pale yellow, leading to a decrease in absorbance.[10][11]
-
Reagents :
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (Gossypetin/glycosides) at various concentrations.
-
Positive control (e.g., Trolox, Quercetin, Ascorbic Acid).
-
Methanol or appropriate solvent.
-
-
Procedure :
-
Prepare a fresh working solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound at different concentrations (e.g., 50 µL).
-
Add the DPPH solution to the wells (e.g., 150 µL).
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at the maximum wavelength (~517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
-
3.2 Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][12]
-
Principle : The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at ~593 nm.[12]
-
Reagents :
-
FRAP Reagent: Prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[12]
-
Test compounds at various concentrations.
-
Standard (e.g., Trolox or FeSO₄·7H₂O) for calibration curve.
-
-
Procedure :
-
Warm the freshly prepared FRAP reagent to 37°C.
-
Add a small volume of the test sample or standard (e.g., 20 µL) to the FRAP reagent (e.g., 3.8 mL).[12]
-
Mix thoroughly and incubate at 37°C for a defined period (e.g., 30 minutes).[12]
-
Measure the absorbance of the mixture at ~593 nm.
-
Quantify the results by comparing the absorbance of the sample with that of a standard curve, often expressed as Trolox Equivalents (TEAC).[1]
-
3.3 Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[13]
-
Principle : Cells (e.g., HepG2) are loaded with a fluorescent probe (e.g., DCFH-DA). A radical initiator (e.g., AAPH) is then added to induce oxidative stress, causing the probe to fluoresce. An effective antioxidant will quench these radicals, reducing the fluorescence intensity.[13]
-
Reagents :
-
Cell line (e.g., HepG2 human liver cancer cells).
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) radical initiator.
-
Test compounds and positive controls.
-
-
Procedure :
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Wash cells and treat with the test compound at various concentrations for a set time (e.g., 1 hour).
-
Load the cells with the DCFH-DA probe.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value from the area under the curve of fluorescence versus time, comparing treated cells to controls.
-
Molecular Mechanisms and Signaling Pathways
Gossypetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating critical cellular signaling pathways involved in inflammation and the endogenous antioxidant response.
4.1 Inhibition of Pro-inflammatory Pathways (NF-κB)
Chronic oxidative stress often triggers pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB).[3] Gossypetin has been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[3] This action may involve the inhibition of upstream kinases that regulate NF-κB activation.[3]
4.2 Activation of Energy Sensing and Antioxidant Pathways (AMPK)
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis and has been shown to reduce oxidative stress.[14] Gossypetin acts as a novel AMPK activator, binding to its allosteric site.[14] This activation helps restore metabolic balance and can suppress pathways leading to conditions like nonalcoholic steatohepatitis (NASH).[14]
4.3 Modulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, are stress-sensitive pathways triggered by ROS.[3][15] Gossypetin has been observed to inhibit the phosphorylation of these kinases, thereby downregulating downstream inflammatory and proliferative responses.[3][16] For instance, it can inhibit PDZ-binding kinase (PBK), an upstream regulator of p38 MAPK and ERK1/2.[3][16]
Conclusion
Gossypetin stands out as a flavonoid with exceptional antioxidant properties, attributable to its unique hexahydroxylated structure. Quantitative assays consistently show its superiority over its glycosidic forms, such as gossypin and hibifolin. Beyond direct radical scavenging, gossypetin modulates key cellular pathways like NF-κB, AMPK, and MAPK, which are central to cellular responses to oxidative stress and inflammation. This dual action—direct chemical neutralization of ROS and indirect modulation of cellular defense pathways—makes gossypetin and its derivatives compelling candidates for further investigation in the development of therapeutics for oxidative stress-related pathologies. This guide provides the foundational data and methodologies to support such research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gossypetin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. oamjms.eu [oamjms.eu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gossypetin Prevents the Progression of Nonalcoholic Steatohepatitis by Regulating Oxidative Stress and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 16. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth | MDPI [mdpi.com]
A Technical Guide to the Therapeutic Potential of Gossypetin Glycosides, with a Focus on Gossypetin 3-sophoroside-8-glucoside
Disclaimer: Scientific data specifically investigating the therapeutic applications of Gossypetin (B1671993) 3-sophoroside-8-glucoside is currently limited. This guide synthesizes available information on its aglycone, gossypetin, and closely related gossypetin glycosides to infer its potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of Gossypetin 3-sophoroside-8-glucoside.
Introduction
This compound is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L. and the herbs of Abelmoschus manihot.[1][2] As a member of the flavonoid family, it shares a core structure with gossypetin, a hexahydroxyflavone known for a wide array of pharmacological activities. The glycosylation pattern of this compound, featuring both a sophoroside and a glucoside moiety, is expected to influence its solubility, bioavailability, and potentially its therapeutic efficacy compared to its aglycone. This document provides an in-depth overview of the potential therapeutic applications of this compound, drawing upon the existing research on gossypetin and related glycosides.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C33H40O23 | [1] |
| Molecular Weight | 804.66 g/mol | [1] |
| CAS Number | 77306-93-5 | [1] |
| Natural Sources | Equisetum hyemale L., Abelmoschus manihot | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
Potential Therapeutic Applications
The therapeutic potential of this compound is inferred from the activities of its aglycone, gossypetin, and related glycosides, which have demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Antioxidant Activity
Gossypetin and its glycosides are potent antioxidants. The multiple hydroxyl groups in the gossypetin structure contribute to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in numerous chronic diseases.
Quantitative Data on Antioxidant Activity of Gossypetin and Related Glycosides
| Compound | Assay | Result | Source |
| Gossypetin | DPPH Radical Scavenging | TEAC: 111.53 mM/g | [3] |
| Gossypin (Gossypetin-8-O-glucoside) | DPPH Radical Scavenging | TEAC: 41.68 mM/g | [3] |
| Hibifolin (Gossypetin-8-glucuronide) | DPPH Radical Scavenging | TEAC: 39.99 mM/g | [3] |
| Gossypetin | Ferric Reducing Antioxidant Power (FRAP) | TEAC: 155.24 mM/g | [3] |
| Gossypin (Gossypetin-8-O-glucoside) | Ferric Reducing Antioxidant Power (FRAP) | TEAC: 126.28 mM/g | [3] |
| Hibifolin (Gossypetin-8-glucuronide) | Ferric Reducing Antioxidant Power (FRAP) | TEAC: 94.67 mM/g | [3] |
| Gossypetin-3'-O-glucoside | DPPH Radical Scavenging | EC50: 0.11 mg/L | [4] |
Anti-inflammatory Activity
Gossypetin and its derivatives have been shown to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and regulate key signaling molecules involved in the inflammatory response.
A proposed mechanism involves the inhibition of the NF-κB signaling pathway. Gossypin, for instance, has been shown to inhibit IκBα kinase, leading to the suppression of IκBα phosphorylation and degradation. This prevents the nuclear translocation of p65 and subsequent expression of NF-κB-regulated genes involved in inflammation.[5]
Anticancer Activity
The anticancer potential of gossypetin has been observed in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Quantitative Data on Anticancer Activity of Gossypetin
| Cancer Type | Cell Line | Assay | Concentration | Effect | Source |
| Oral Squamous Cell Carcinoma | Ca9-22 | CCK-8 | Various | Inhibition of cell viability | [6] |
| Osteosarcoma | MG-63, Saos-2, HOS, 143B | WST-8 | 0-160 µmol/L | Inhibition of cell viability | [7] |
| Esophageal Cancer | - | In vivo xenograft | - | Suppression of tumor growth | [8] |
| Prostate Cancer | LNCaP | MTT | Dose-dependent | Anti-proliferative effect | [9] |
One of the identified mechanisms for its anticancer effect is the inhibition of the MKK3/6-p38 signaling pathway.[8] Gossypetin has been found to directly inhibit MKK3 and MKK6 protein kinase activity.[8]
Neuroprotective Effects
Gossypetin and its glycosides exhibit neuroprotective properties by protecting neuronal cells from oxidative stress and inflammation-induced damage. Gossypetin-3'-O-glycoside has been shown to restore altered levels of stress system genes and reduce pro-inflammatory cytokines in cell models, suggesting its potential in managing stress-related neurological disorders.[10]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of a compound.
-
Sample Preparation: Prepare stock solutions of the test compounds (e.g., Gossypetin, Gossypin) and the standard (Trolox) in a suitable solvent (e.g., methanol).[3]
-
Reaction Mixture: In a 96-well microplate, add 50 µL of the test sample at various concentrations to 150 µL of a DPPH solution in methanol.[3]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron.
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3 solution.
-
Reaction: Mix the test sample with the FRAP reagent and incubate at 37°C.
-
Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4).
Cell Viability Assay (WST-8)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Seed human osteosarcoma cell lines (MG-63, Saos-2, HOS, and 143B) in 96-well plates.[7]
-
Treatment: After cell attachment, treat the cells with various concentrations of the test compound (e.g., gossypetin) for 48 hours.[7]
-
WST-8 Addition: Add WST-8 solution to each well and incubate for a specified period.
-
Measurement: Measure the absorbance at 450 nm, which is proportional to the number of viable cells.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of gossypetin and its glycosides are mediated through the modulation of various signaling pathways.
NF-κB Signaling Pathway in Inflammation
Gossypin has been shown to inhibit the NF-κB activation pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Gossypin.
MKK3/6-p38 Signaling Pathway in Cancer
Gossypetin acts as an inhibitor of MKK3 and MKK6, which are upstream kinases in the p38 MAPK pathway, thereby suppressing cancer cell growth.
Caption: Gossypetin-mediated inhibition of the MKK3/6-p38 pathway.
Intrinsic Apoptosis Pathway in Cancer
Gossypetin can induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Caption: Induction of intrinsic apoptosis by Gossypetin.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is scarce, the extensive research on its aglycone, gossypetin, and related glycosides strongly suggests its potential as a valuable therapeutic agent. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural sources.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to evaluate its specific biological activities and mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-likeness and safety.
-
Comparative Studies: Performing head-to-head comparisons with gossypetin and other glycosides to understand the influence of glycosylation on its therapeutic efficacy.
The exploration of this compound holds promise for the development of novel therapeutics for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [mdpi.com]
- 8. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Gossypetin 3-sophoroside-8-glucoside and its Aglycone
Disclaimer: Scientific literature exclusively detailing the biological activities, experimental protocols, and signaling pathways of Gossypetin (B1671993) 3-sophoroside-8-glucoside is exceptionally scarce. This document provides a comprehensive review of its aglycone, gossypetin, and the closely related glycoside, gossypin (B190354), to infer potential properties and guide future research. All data and methodologies presented herein are derived from studies on gossypetin and its other glycosides, not Gossypetin 3-sophoroside-8-glucoside, unless explicitly stated.
Introduction to Gossypetin and its Glycosides
Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonol, a type of flavonoid, known for its potent antioxidant and anti-inflammatory properties.[1][2] It is found in various plants, including the flowers and calyx of Hibiscus sabdariffa (roselle).[1][2] Gossypetin can be found in nature as an aglycone or in glycosidic forms, where sugar moieties are attached to its core structure. These glycosides, such as gossypin (gossypetin-8-O-glucoside), often exhibit altered solubility and bioavailability compared to the aglycone.[3][4]
This compound is a more complex glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[5][6] While its specific biological functions have not been extensively studied, the activities of its parent compound, gossypetin, and the simpler glycoside, gossypin, suggest a range of potential therapeutic applications. This guide will summarize the existing knowledge on these related compounds to provide a foundational understanding for researchers and drug development professionals.
Quantitative Data on Gossypetin and Gossypin
The following tables summarize the quantitative data from various in vitro and in vivo studies on gossypetin and gossypin, showcasing their biological activities.
Table 1: In Vitro Biological Activities of Gossypetin
| Biological Activity | Cell Line/System | IC50/Effective Concentration | Reference |
| Antiproliferative | MG-63 (Osteosarcoma) | IC50 values vary by cell line | [7] |
| Saos-2 (Osteosarcoma) | IC50 values vary by cell line | [7] | |
| HOS (Osteosarcoma) | IC50 values vary by cell line | [7] | |
| 143B (Osteosarcoma) | IC50 values vary by cell line | [7] | |
| DU145 (Prostate Cancer) | 25, 50, 100 µmol/L | [8] | |
| Esophageal Cancer Cells | 20, 40 µmol/L | [8] | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 20 µM (inhibits osteoclastogenesis) | [9] |
| Antioxidant | Murine Hepatocytes | 20, 40 µM (protects against radiation) | [10] |
| LX-2 (Hepatic Stellate Cells) | 40 µmol (rescues from H2O2-induced activation) | [11] | |
| Neuroprotective | Primary Cultured Rat Cortical Cells | Not specified | [12] |
Table 2: In Vitro Biological Activities of Gossypin
| Biological Activity | Cell Line/System | IC50/Effective Concentration | Reference |
| Anticancer | KBM-5 (Myeloid Leukemia) | 10-100 µM (inhibits NF-κB) | [13] |
| Gastric Cancer Cells | 10-60 µM (inhibits growth) | [13] | |
| HGC-27 (Gastric Cancer) | 40 µM (induces G2/M arrest) | [13] | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 5 µM (inhibits osteoclastogenesis) | [12] |
| Enzyme Inhibition | Aurora B Kinase | IC50 = 11.07 µM | [12] |
| Aurora A Kinase | Inhibited at 20 µM | [12] | |
| p90 Ribosomal S6 Kinase 2 (RSK2) | Inhibited at 20 µM | [12] |
Table 3: In Vivo Biological Activities of Gossypetin
| Biological Activity | Animal Model | Dosage | Reference |
| Anti-inflammatory | Ligature-induced periodontitis in mice | Not specified | [9] |
| Hepatoprotective | CCl4-induced liver fibrosis in mice | 10 mg/kg | [11] |
| Cardioprotective | Diet-induced pre-diabetic rats | 15 mg/kg | [14] |
Experimental Protocols
This section details common methodologies used to evaluate the biological activities of gossypetin and its derivatives.
Isolation and Characterization of Flavonoid Glycosides
The isolation of flavonoid glycosides like this compound from plant material generally follows a multi-step process.
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Equisetum hyemale L.) is typically extracted with a solvent such as methanol (B129727) or ethanol.[5][15]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is common for initial separation.[15] High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be used for final purification to yield the pure compound.[16]
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:
Cell Viability and Proliferation Assays
These assays are fundamental in assessing the cytotoxic or antiproliferative effects of a compound on cancer cells.
-
WST-8 Assay:
-
Seed human osteosarcoma cell lines (e.g., MG-63, Saos-2, HOS, 143B) in 96-well plates.
-
After cell adhesion, treat with varying concentrations of the test compound (e.g., gossypetin, 0-160 µmol/L) for 48 hours.
-
Add WST-8 reagent to each well and incubate.
-
Measure the absorbance to determine the number of viable cells.[7]
-
Apoptosis Assays
These methods are used to determine if a compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Seed cells (e.g., MG-63) and treat with the test compound (e.g., gossypetin, 10-40 µmol/L) for 24 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
-
Caspase Activity Assay:
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of action.
-
Treat cells with the test compound (e.g., gossypetin, 20-40 µmol/L for 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, p-Akt, NF-κB).[7][19]
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands.
Animal Models
In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism.
-
Ligature-Induced Periodontitis Model:
-
A silk ligature is tied around a molar of a mouse to induce periodontitis.
-
Administer the test compound (e.g., gossypetin) to the mice.
-
After a set period, sacrifice the animals and analyze the maxillary tissues for bone resorption and inflammatory markers (e.g., TNF-α, IL-6) via immunohistochemistry.[9]
-
-
Diet-Induced Pre-diabetes Model:
-
Induce pre-diabetes in rats using a high-fat, high-carbohydrate diet.
-
Orally administer the test compound (e.g., gossypetin, 15 mg/kg) for a specified duration.
-
Monitor cardiovascular parameters such as blood pressure, lipid profile, and inflammatory markers (e.g., IL-6, TNF-α).[14]
-
Signaling Pathways and Molecular Mechanisms
Gossypetin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa B) pathway is a central regulator of inflammation and cell survival. Gossypin has been shown to inhibit NF-κB activation, which contributes to its anti-inflammatory and pro-apoptotic effects.[13]
Caption: Gossypin inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.
Akt/NF-κB Signaling in Vascular Smooth Muscle Cells
Gossypetin has been shown to regulate the Akt/NF-κB signaling pathway in vascular smooth muscle cells (VSMCs), which is implicated in atherosclerosis.[19]
Caption: Gossypetin inhibits VSMC proliferation by downregulating the Akt/NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Gossypetin has been demonstrated to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[7][8]
Caption: Gossypetin induces intrinsic apoptosis by upregulating Bax and activating caspases.
Conclusion and Future Directions
While direct research on this compound is lacking, the extensive evidence for the biological activities of its aglycone, gossypetin, and the related glycoside, gossypin, provides a strong rationale for its investigation. The anti-inflammatory, antioxidant, and anticancer properties demonstrated by the gossypetin family of compounds suggest that this compound may hold significant therapeutic potential.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate or synthesize sufficient quantities of this compound for biological testing.
-
In Vitro Screening: Evaluating its activity in a broad range of assays, including those for antioxidant, anti-inflammatory, and anticancer effects, to compare its potency with gossypetin and gossypin.
-
Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.
-
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.
This technical guide serves as a foundational resource to stimulate and direct future research into the therapeutic promise of this compound.
References
- 1. Gossypetin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. Gossypin: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth | MDPI [mdpi.com]
- 8. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid gossypetin protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Gossypetin targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Technical Guide to Gossypetin, Gossypin, and Gossypetin 3-sophoroside-8-glucoside for Drug Discovery Professionals
An In-depth Analysis of Structure, Bioactivity, and Mechanisms of Action
This technical guide provides a comprehensive overview of the flavonoids gossypetin (B1671993), gossypin (B190354), and gossypetin 3-sophoroside-8-glucoside, tailored for researchers, scientists, and drug development professionals. This document delves into their chemical properties, comparative biological activities, and underlying molecular mechanisms, presenting quantitative data in structured tables and illustrating key signaling pathways with detailed diagrams.
Core Chemical Structures and Properties
Gossypetin is a hexahydroxyflavone, a type of flavonol.[1] Gossypin is the 8-O-glucoside of gossypetin, meaning a glucose molecule is attached at the 8-position.[2] this compound is a more complex glycoside of gossypetin.[3] The addition of sugar moieties significantly alters the solubility and bioavailability of the parent aglycone, gossypetin.
| Compound | Chemical Formula | Molar Mass | Structure |
| Gossypetin | C15H10O8 | 318.23 g/mol | 2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one[1] |
| Gossypin | C21H20O13 | 480.4 g/mol | Gossypetin 8-O-glucoside[2] |
| This compound | C33H40O23 | 804.66 g/mol | A flavonol glycoside isolated from Equisetum hyemale L.[3] |
Comparative Biological Activities: A Quantitative Overview
Gossypetin and gossypin exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] Quantitative data from various in vitro studies are summarized below to facilitate a direct comparison of their potency. Currently, there is a notable lack of experimental data on the biological activity of this compound. A computational study has suggested it as a potential inhibitor of SARS-CoV-2 protease, however, this has not been experimentally validated.
Antioxidant Activity
A comparative study assessing the antioxidant potential of gossypetin and gossypin using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays revealed gossypetin to be a more potent antioxidant.[7]
| Compound | DPPH Radical Scavenging (TEAC) | FRAP (TEAC) |
| Gossypetin | 111.53 mM/g[7] | 155.24 mM/g[7] |
| Gossypin | 41.68 mM/g[7] | 126.28 mM/g[7] |
| TEAC: Trolox Equivalent Antioxidant Capacity |
Anticancer Activity: In Vitro Cytotoxicity
Both gossypetin and gossypin have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Gossypetin | HOS | Osteosarcoma | 23.8 µM | [6] |
| MG-63 | Osteosarcoma | 32.5 µM | [6] | |
| 143B | Osteosarcoma | 36.5 µM | [6] | |
| Saos-2 | Osteosarcoma | 52.6 µM | [6] | |
| Gossypin | L929 | Fibrosarcoma | 30 µM | |
| HT29 | Colon Carcinoma | 42.5 µM | ||
| K562 | Chronic Myelogenous Leukemia | 45.1 µM | ||
| PC-3 | Prostate Cancer | 90 µg/mL | [8] |
Mechanisms of Action and Signaling Pathways
Gossypetin: Induction of Apoptosis in Cancer Cells
Gossypetin has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[6] In osteosarcoma cells, gossypetin treatment leads to an increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3, a key executioner caspase.[6]
Gossypin: Inhibition of the NF-κB Signaling Pathway
Gossypin has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[9] Gossypin exerts its effect by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[10] This retains the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory and pro-survival genes.[10]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of gossypetin or gossypin on cancer cell lines.
Workflow:
References
- 1. actascientific.com [actascientific.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Gossypetin 3-sophoroside-8-glucoside
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[1] As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are essential for the quantification of Gossypetin 3-sophoroside-8-glucoside in plant extracts and pharmaceutical preparations. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
While a specific, validated HPLC method for this compound is not widely published, this protocol has been developed based on established methods for the analysis of structurally related flavonoid glycosides, such as other gossypetin and quercetin (B1663063) glycosides.[2][3][4][5][6][7]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: this compound reference standard (purity ≥98%).[8]
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material. Extract with 50 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC Method
The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm and 370 nm (Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I in the range of 300-380 nm and Band II in the range of 240-280 nm) |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Example) |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Resolution (Rs) | Rs ≥ 2.0 | 3.5 |
Table 2: Method Validation Summary
| Parameter | Result (Example) |
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 1 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. actascientific.com [actascientific.com]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. phytojournal.com [phytojournal.com]
- 5. sumerianz.com [sumerianz.com]
- 6. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
Application Note: Highly Sensitive Detection of Gossypetin 3-sophoroside-8-glucoside using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and quantitative detection of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside found in various plant species.[1] The methodology presented here is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the identification and quantification of this compound in complex matrices such as plant extracts. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, providing a complete workflow for laboratory implementation.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of great interest in pharmaceutical and nutraceutical research. Gossypetin 3-sophoroside-8-glucoside is a specific flavonol glycoside that has been isolated from plants like Equisetum hyemale L.[1] Accurate and sensitive detection methods are crucial for the pharmacokinetic, metabolic, and efficacy studies of such compounds. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for the quantitative analysis of flavonoids in complex biological samples.[2] This protocol provides a detailed workflow for the analysis of this compound, from sample preparation to data acquisition and analysis.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of this compound from aqueous plant extracts.
-
Sample Pre-treatment: Centrifuge the plant extract at 10,000 x g for 15 minutes to pellet any particulate matter. Dilute the supernatant 1:1 with an acidic solution (e.g., 0.1% formic acid in water) to protonate the analyte.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 1 cc, 30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
HPLC System: A standard UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven is suitable.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good chromatographic separation.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer is required for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative Ion Mode. Flavonoid glycosides often show better sensitivity in negative mode.[4][5][6]
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following MRM transitions are proposed for this compound. The precursor ion will be the deprotonated molecule, and the primary product ion is expected to be the gossypetin aglycone after the loss of the sugar moieties. A secondary transition is suggested for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 50 | To be optimized |
| This compound (Confirmation) | To be determined | To be determined | 50 | To be optimized |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, should be determined by direct infusion of a pure standard of this compound. Based on the structure, the precursor ion in negative mode would be expected at approximately m/z 785.1. A likely product ion would correspond to the gossypetin aglycone at m/z 317.0.
Quantitative Data Summary
The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative and should be experimentally determined.
| Parameter | Specification |
| Linear Range | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | To be evaluated |
Workflow and Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]
Application Notes & Protocols: Structural Elucidation of Gossypetin 3-sophoroside-8-glucoside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. These notes include comprehensive experimental protocols, tabulated NMR data, and visual guides to the elucidation workflow and key spectral correlations.
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside, a class of natural products known for their diverse biological activities. The precise determination of its chemical structure is fundamental for understanding its structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex molecules in solution.
This document outlines the systematic approach to elucidating the structure of this compound, covering the aglycone identification, the nature and sequence of the sugar moieties, and the specific points of glycosylation. The protocols and data provided are based on established methodologies for flavonoid glycoside analysis.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone (Gossypetin) | |||
| H-6 | ~6.30 | s | |
| H-2' | ~7.95 | d | 2.1 |
| H-5' | ~7.05 | d | 8.5 |
| H-6' | ~7.80 | dd | 8.5, 2.1 |
| Sophoroside at C-3 | |||
| H-1'' (Glc I) | ~5.50 | d | 7.5 |
| H-2'' (Glc I) | ~3.45 | m | |
| H-3'' (Glc I) | ~3.50 | m | |
| H-4'' (Glc I) | ~3.30 | m | |
| H-5'' (Glc I) | ~3.60 | m | |
| H-6''a (Glc I) | ~3.80 | m | |
| H-6''b (Glc I) | ~3.65 | m | |
| H-1''' (Glc II) | ~4.50 | d | 7.8 |
| H-2''' to H-6''' | ~3.10-3.70 | m | |
| Glucoside at C-8 | |||
| H-1'''' | ~5.10 | d | 7.6 |
| H-2'''' to H-6'''' | ~3.20-3.80 | m |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone (Gossypetin) | Sophoroside at C-3 | ||
| C-2 | ~157.0 | C-1'' (Glc I) | ~101.5 |
| C-3 | ~134.0 | C-2'' (Glc I) | ~82.5 |
| C-4 | ~176.5 | C-3'' (Glc I) | ~76.8 |
| C-5 | ~159.0 | C-4'' (Glc I) | ~70.0 |
| C-6 | ~98.5 | C-5'' (Glc I) | ~77.5 |
| C-7 | ~154.0 | C-6'' (Glc I) | ~61.0 |
| C-8 | ~123.0 | C-1''' (Glc II) | ~104.0 |
| C-9 | ~148.0 | C-2''' (Glc II) | ~74.0 |
| C-10 | ~104.0 | C-3''' (Glc II) | ~76.5 |
| C-1' | ~121.0 | C-4''' (Glc II) | ~69.8 |
| C-2' | ~115.5 | C-5''' (Glc II) | ~77.2 |
| C-3' | ~145.0 | C-6''' (Glc II) | ~60.8 |
| C-4' | ~148.8 | Glucoside at C-8 | |
| C-5' | ~116.5 | C-1'''' | ~103.0 |
| C-6' | ~122.0 | C-2'''' | ~74.2 |
| C-3'''' | ~76.9 | ||
| C-4'''' | ~70.1 | ||
| C-5'''' | ~77.6 | ||
| C-6'''' | ~61.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.96%). The use of DMSO-d₆ is recommended for its excellent solubilizing power for polar flavonoid glycosides and for the observation of exchangeable hydroxyl protons.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton):
-
Pulse Program: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR (Carbon):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3). This allows differentiation of CH/CH₃ (positive) from CH₂ (negative) signals.
-
Spectral Width: 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C).
-
¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a QSINE window function in both dimensions.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Width: 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C).
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to observe 2- and 3-bond correlations.
-
Number of Scans: 16-64 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Visualization of Workflows and Structural Relationships
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflow and the key structural correlations used in the elucidation process.
Experimental Workflow
The following diagram illustrates the logical flow from sample isolation to final structure confirmation.
Key HMBC Correlations for Structural Confirmation
This diagram shows the molecular structure of this compound and highlights the critical long-range (HMBC) correlations required to confirm the glycosylation pattern.
Interpretation of Key Correlations:
-
C-3 Glycosylation: A cross-peak in the HMBC spectrum between the anomeric proton of the inner glucose of the sophorose unit (H-1'') and the C-3 carbon of the gossypetin aglycone confirms the attachment at this position.
-
C-8 Glycosylation: Similarly, a correlation between the anomeric proton of the second glucose unit (H-1'''') and the C-8 carbon of the aglycone confirms its attachment point.
-
Sophorose Linkage: The connection between the two glucose units of the sophoroside is established by an HMBC correlation from the anomeric proton of the outer glucose (H-1''') to the C-2 carbon of the inner glucose (C-2''), defining the characteristic β(1→2) linkage of sophorose.
Application Notes and Protocols for the Extraction of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[1] and the herbs of Abelmoschus manihot. Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The aglycone, gossypetin, has demonstrated noteworthy potential in neuroprotection, particularly in the context of Alzheimer's disease, by enhancing the clearance of amyloid-β plaques by microglia. This document provides detailed protocols for the extraction and purification of Gossypetin 3-sophoroside-8-glucoside from plant material, tailored for research and drug development applications.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of flavonoids from plant sources. It is important to note that yields can vary significantly based on the plant material, extraction method, and purification strategy.
Table 1: Optimized Conditions for Cellulase-Assisted Extraction of Total Flavonoids from Equisetum arvense
| Parameter | Optimal Value |
| Enzyme Concentration | 0.52% |
| Enzymolysis Time | 50.58 minutes |
| Enzymolysis Temperature | 49.03 °C |
| Total Flavonoid Yield | 4.88 mg/g |
Data adapted from a study on Equisetum arvense, a closely related species to Equisetum hyemale.
Table 2: Purification Yield of a Related Gossypetin Glycoside (Gossypetin-3'-O-glucoside) via Crystallization
| Purification Step | Yield |
| First Crystallization | 2.5% |
| Second Crystallization | 0.1% |
Data from a study on the purification of Gossypetin-3'-O-glucoside from Talipariti elatum Sw. and is provided as an illustrative example of potential yields during purification.[2]
Experimental Protocols
Protocol 1: Cellulase-Assisted Extraction of Total Flavonoids from Equisetum hyemale
This protocol is adapted from an optimized method for flavonoid extraction from a related Equisetum species and is designed to maximize the yield of the crude flavonoid extract.
1. Plant Material Preparation:
-
Obtain fresh or dried aerial parts of Equisetum hyemale.
-
Thoroughly wash the plant material to remove any contaminants.
-
Dry the plant material in a well-ventilated area, avoiding direct sunlight, or in an oven at a temperature no higher than 45°C to preserve the integrity of the flavonoids.
-
Once dried, grind the plant material into a fine powder.
2. Enzymatic Extraction:
-
Weigh a desired amount of the powdered plant material.
-
Prepare a cellulase (B1617823) solution with a concentration of 0.52% (w/w of the plant material).
-
In a suitable reaction vessel, add the powdered plant material and the cellulase solution at an optimized liquid-to-solid ratio.
-
Incubate the mixture at 49.03°C for 50.58 minutes with constant agitation.
-
After incubation, inactivate the enzyme by heating the mixture to 90-100°C for 5-10 minutes.
-
Cool the mixture to room temperature and filter to separate the solid residue from the liquid extract.
-
The resulting filtrate is the crude flavonoid extract.
Protocol 2: General Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of flavonoid glycosides from a crude extract. Specific parameters may require optimization.
1. Preparation of the Crude Extract:
-
Concentrate the crude flavonoid extract obtained from Protocol 1 under reduced pressure using a rotary evaporator.
-
The concentrated extract can be further dried to a powder.
2. Column Chromatography:
-
Prepare a chromatography column packed with a suitable stationary phase, such as silica (B1680970) gel or a polyamide resin. The choice of stationary phase will depend on the polarity of the target compound.
-
Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid glycosides is a step-wise gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions of the eluate.
3. Fraction Analysis and Compound Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. A reference standard of this compound is recommended for comparison.
-
Pool the fractions that show a high concentration of the desired compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
4. (Optional) Recrystallization for Further Purification:
-
For higher purity, the isolated compound can be recrystallized.
-
Dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of methanol (B129727) and water).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals to obtain the final purified product.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for the Neuroprotective Effects of Gossypetin
The aglycone, gossypetin, is believed to exert its neuroprotective effects in Alzheimer's disease by modulating microglial activity, leading to the clearance of amyloid-β plaques. It is hypothesized that this compound, upon metabolism to gossypetin, will exhibit similar activity.
Caption: Proposed mechanism of gossypetin in Alzheimer's disease.
References
Application Notes and Protocols for the Purification of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Gossypetin (B1671993) 3-sophoroside-8-glucoside from crude plant extracts. The methodology is compiled from established flavonoid purification techniques and specific examples of gossypetin glycoside isolation.
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from plant sources such as the aerial parts of Equisetum hyemale L.[1]. Flavonoids are a class of secondary metabolites with a wide range of biological activities, making them of great interest for pharmaceutical and nutraceutical applications[2]. The purification of these compounds from complex crude extracts is a critical step in their characterization and development. This protocol outlines a multi-step approach involving extraction, solvent partitioning, and chromatographic techniques to achieve a high degree of purity.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process. These values are representative and may vary depending on the starting plant material and specific laboratory conditions.
Table 1: Extraction and Partitioning Efficiency
| Step | Parameter | Value | Reference |
| Extraction | Extraction Solvent | 90% Ethanol (B145695) | [3] |
| Solid-to-Solvent Ratio | 1:8 (w/v) | [4] | |
| Extraction Method | Reflux | [3] | |
| Extraction Time | 2 hours (x2) | [3] | |
| Solvent Partitioning | Partitioning Solvent | Ethyl Acetate (B1210297) | [3] |
| Expected Yield of Crude Flavonoid Fraction | 2-5% of initial dry weight | General Knowledge |
Table 2: Chromatographic Purification Parameters and Expected Outcomes
| Step | Chromatographic Method | Stationary Phase | Mobile Phase | Expected Purity | Expected Recovery |
| Initial Clean-up | Macroporous Resin Chromatography | HPD-300 | Stepwise gradient of Ethanol in Water (e.g., 30%, 50%, 70%) | >20% | ~80%[5][6] |
| Fine Purification | Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol (B129727) | >90% | ~95%[5][6] |
| Final Polishing (Optional) | Preparative HPLC | C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) | >98% | Variable |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound.
1. Preparation of Crude Extract
1.1. Plant Material Preparation: Air-dry the plant material (e.g., flowers or aerial parts) at room temperature for approximately ten days until brittle[4]. Grind the dried material into a fine powder.
1.2. Extraction:
- Weigh the powdered plant material.
- Add 90% ethanol at a solid-to-solvent ratio of 1:8 (w/v)[3][4].
- Perform extraction under reflux for 2 hours. Repeat the extraction process on the plant material residue to ensure exhaustive extraction[3].
- Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a brown residue[3].
1.3. Solvent Partitioning:
- Suspend the concentrated extract residue in water.
- Partition the aqueous suspension sequentially with ethyl acetate (EtOAc) in a separatory funnel[3].
- Collect the ethyl acetate fractions, which will contain the flavonoids.
- Concentrate the EtOAc fraction to dryness to yield the crude flavonoid extract.
2. Chromatographic Purification
2.1. Macroporous Resin Column Chromatography (Initial Clean-up):
- Prepare a column with HPD-300 macroporous resin.
- Dissolve the crude flavonoid extract in a small amount of the initial mobile phase (e.g., 30% ethanol).
- Load the sample onto the column.
- Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound. A typical TLC system for flavonoids is n-butanol:acetic acid:water (4:1:5)[4].
- Combine the fractions rich in this compound and concentrate.
2.2. Sephadex LH-20 Column Chromatography (Fine Purification):
- Prepare a column with Sephadex LH-20 resin swelled in methanol.
- Dissolve the enriched fraction from the previous step in a minimal amount of methanol.
- Load the sample onto the Sephadex LH-20 column.
- Elute the column with methanol as the mobile phase[5][6].
- Collect fractions and monitor by TLC or HPLC.
- Combine the pure fractions containing this compound and evaporate the solvent.
3. Purity Analysis
3.1. High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7].
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or 0.3% phosphoric acid) is commonly used[7]. A starting condition could be 15% acetonitrile, increasing to a higher percentage over the run.
- Flow Rate: 1.0 mL/min[7].
- Detection: UV detector at a wavelength of 254 nm or 272 nm[4][7].
- Purity Assessment: Calculate the purity based on the peak area of the target compound relative to the total peak area. A purity of >98% is often achievable[8].
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical steps in the purification of a target natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of rutin and isoquercetin contents in Hibisci mutabilis Folium in different collection periods by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
Application of Macroporous Resin Chromatography for the Purification of Polar Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macroporous resin chromatography is a highly effective and scalable technique for the purification of polar glycosides from complex matrices such as crude plant extracts. This method offers significant advantages over traditional purification techniques, including high adsorption capacity, excellent selectivity, mild operating conditions, and the ability to regenerate and reuse the resin, making it both cost-effective and environmentally friendly.[1][2]
This document provides detailed application notes and experimental protocols for the purification of three major classes of polar glycosides: Steviol (B1681142) Glycosides, Ginsenosides (B1230088), and Flavonoid Glycosides.
Principle of Macroporous Resin Chromatography for Glycoside Purification
The separation mechanism is primarily based on the principle of "like dissolves like," where the polarity of the resin and the target glycoside, as well as the solvent system, play crucial roles.[3] For polar glycosides, moderately polar or nonpolar resins are often employed. The purification process involves the following key steps:
-
Adsorption: The crude extract, dissolved in an appropriate solvent (typically water or a low-concentration alcohol solution), is passed through the resin column. The glycosides, along with other compounds of similar polarity, are adsorbed onto the resin surface through van der Waals forces and hydrogen bonding.
-
Washing: The column is washed with a solvent of low polarity (e.g., water) to remove highly polar impurities such as sugars, salts, and some pigments that have weak interactions with the resin.
-
Elution: The target glycosides are desorbed from the resin by washing the column with a solvent of higher polarity (e.g., an ethanol-water mixture). By gradually increasing the concentration of the organic solvent, fractional elution can be achieved to separate different glycosides.
-
Regeneration: After elution, the resin is washed with a strong solvent (e.g., high-concentration ethanol (B145695) or an acidic/alkaline solution) to remove any remaining compounds, followed by washing with water to prepare it for the next cycle.
Application Note 1: Purification of Steviol Glycosides
Steviol glycosides, natural sweeteners extracted from the leaves of Stevia rebaudiana, are commercially important polar compounds. Macroporous resin chromatography is a standard industrial method for their purification.
Experimental Protocol
1. Resin Selection and Pre-treatment:
-
Resin Selection: Non-polar or weakly polar resins such as Amberlite XAD series (e.g., XAD4, XAD7, XAD16) are commonly used.[4]
-
Pre-treatment:
-
Soak the resin in ethanol for 24 hours to swell and remove any residual monomers and porogenic agents.
-
Wash the resin sequentially with 1N HCl, deionized water until neutral, 1N NaOH, and again with deionized water until neutral.
-
The pre-treated resin can be stored in deionized water before use.
-
2. Crude Extract Preparation:
-
Dried Stevia rebaudiana leaves are extracted with hot water (e.g., at 50-60°C).
-
The aqueous extract is then filtered to remove solid impurities.
-
The clarified extract may be further treated with flocculants or ion-exchange resins to remove charged impurities and pigments.[5][6]
3. Chromatographic Purification:
-
Column Packing: A glass or stainless-steel column is slurry-packed with the pre-treated macroporous resin.
-
Equilibration: The packed column is equilibrated by washing with 2-3 bed volumes (BV) of deionized water.
-
Sample Loading: The crude steviol glycoside extract is loaded onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
Washing: The column is washed with 2-4 BV of deionized water to remove sugars and other highly polar impurities.
-
Elution: The steviol glycosides are eluted with a stepwise or gradient of ethanol-water solution. A common protocol involves eluting with increasing concentrations of ethanol (e.g., 30%, 50%, 70% v/v).[7] Rebaudioside A, a highly sweet glycoside, can be selectively enriched in specific fractions.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the concentration and purity of the steviol glycosides.
4. Resin Regeneration:
-
After elution, wash the column with 3-5 BV of 95% ethanol to remove strongly bound impurities.
-
Sequentially wash with 1N NaOH, deionized water, 1N HCl, and finally with deionized water until the effluent is neutral.
Quantitative Data
| Resin Type | Initial Purity of Rebaudioside A | Final Purity of Rebaudioside A | Recovery Yield | Reference |
| Mixed-mode MAR 18 | 40.77% | 60.53% | 96.34% (total) | [8][9] |
| Not Specified | 68.1% (total glycosides) | 97.2% | Not specified | [3][10] |
Experimental Workflow
Caption: Workflow for the purification of steviol glycosides.
Application Note 2: Purification of Ginsenosides
Ginsenosides are the primary active components in Panax ginseng and are known for their diverse pharmacological activities. Their purification is essential for research and pharmaceutical development.
Experimental Protocol
1. Resin Selection and Pre-treatment:
-
Resin Selection: Non-polar resins like AB-8 and Amberlite XAD16 are effective for ginsenoside purification.[4][11] Anion-exchange macroporous resins have also been shown to be highly efficient.
-
Pre-treatment: Follow the same procedure as for steviol glycoside purification (ethanol soak followed by acid and base washes).
2. Crude Extract Preparation:
-
Ginseng roots (cultured wild, red, or white) are extracted with 75% ethanol, often assisted by ultrasonication.[4][11]
-
The extract is filtered and concentrated under reduced pressure.
3. Chromatographic Purification:
-
Column Packing and Equilibration: The column is packed with the pre-treated resin and equilibrated with deionized water.
-
Sample Loading: The concentrated ginseng extract is diluted with water and loaded onto the column.
-
Washing: The column is washed with deionized water to remove hydrophilic impurities.
-
Elution: A stepwise elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95% v/v) is performed. Different classes of ginsenosides (e.g., protopanaxadiol (B1677965) and protopanaxatriol) can be separated in different fractions.
-
Further Purification (Optional): For higher purity, the fractions can be subjected to further chromatographic steps, such as ion-exchange chromatography.[4][11]
4. Resin Regeneration:
-
Wash the column with 95% ethanol to remove all adsorbed compounds.
-
Regenerate with acid and base washes as previously described.
Quantitative Data
| Ginseng Source | Resin(s) | Initial Total Ginsenoside Content | Final Total Ginsenoside Content | Reference |
| Cultured Wild Ginseng Roots | AB-8, Amberlite IRA 900 Cl, Amberlite XAD16 | 4.1% | 79.4% | [4][11] |
| Red Ginseng | AB-8, Amberlite IRA 900 Cl, Amberlite XAD16 | 12.1% | 71.7% | [4][11] |
| White Ginseng | AB-8, Amberlite IRA 900 Cl, Amberlite XAD16 | 11.3% | 72.5% | [4][11] |
| Panax ginseng extract | Anion-exchange resin D301 | 17.07% | 91.19% | [6] |
Experimental Workflow
Caption: Workflow for the purification of ginsenosides.
Application Note 3: Purification of Flavonoid Glycosides
Flavonoid glycosides are a large and diverse group of plant secondary metabolites with a wide range of biological activities. Macroporous resin chromatography is a versatile method for their enrichment and purification.
Experimental Protocol
1. Resin Selection and Pre-treatment:
-
Resin Selection: The choice of resin depends on the polarity of the target flavonoid glycosides. Non-polar (e.g., D101, X-5) and weakly polar (e.g., AB-8) resins are commonly used.
-
Pre-treatment: The standard pre-treatment protocol of soaking in ethanol followed by acid and base washes is applicable.
2. Crude Extract Preparation:
-
Plant material is typically extracted with an ethanol-water mixture.
-
The extract is filtered and concentrated.
3. Chromatographic Purification:
-
Column Packing and Equilibration: The column is packed and equilibrated with deionized water.
-
Sample Loading: The crude extract is dissolved in a low-concentration ethanol solution and loaded onto the column.
-
Washing: The column is washed with deionized water to remove unbound sugars and other polar impurities.
-
Elution: A stepwise gradient of ethanol in water is used for elution. For example, washing with 10%, 30%, 50%, and 70% ethanol can separate different flavonoid glycosides based on their polarity.
-
Fraction Analysis: Fractions are monitored by TLC or HPLC to identify those containing the target compounds.
4. Resin Regeneration:
-
Wash the column with a high concentration of ethanol (e.g., 95%) to desorb all remaining compounds.
-
Perform the acid-base regeneration cycle.
Quantitative Data
| Plant Source | Resin | Initial Flavonoid Content | Final Flavonoid Content | Recovery Yield | Reference |
| Stigma maydis | AB-8 | 14.24% | 58.32% | 69.35% | [2] |
| Scorzonera austriaca | D4020 | Not specified | 93.5% | Not specified | [9] |
| Ginkgo biloba leaves | AB-8 | 7.08% | 36.20% | Not specified |
Logical Relationships in Resin Selection
Caption: Factors influencing resin selection and performance.
Conclusion
Macroporous resin chromatography is a robust and versatile platform for the purification of polar glycosides from natural sources. By carefully selecting the appropriate resin and optimizing the chromatographic conditions, high purity and recovery of target compounds can be achieved. The detailed protocols provided herein serve as a valuable starting point for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Orthogonal strategy development using reversed macroporous resin coupled with hydrophilic interaction liquid chromatography for the separation of ginsenosides from ginseng root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regeneration of Adsorbent Resin - Sunresin [seplite.com]
- 4. irjet.net [irjet.net]
- 5. Effective Purification of Ginsenosides from Cultured Wild Ginseng Roots, Red Ginseng, and White Ginseng with Macroporous Resins -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. steviashantanu.com [steviashantanu.com]
- 7. Preparative separation and purification of rebaudioside a from steviol glycosides using mixed-mode macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective purification of ginsenosides from cultured wild ginseng roots,red ginseng, and white ginseng with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion-Exchange-Resin-Regeneration-and Cleaning | Ecolab [purolite.com]
- 11. Preparation and quality assessment of high-purity ginseng total saponins by ion exchange resin combined with macroporous adsorption resin separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gossypetin 3-sophoroside-8-glucoside in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L. (scouring rush).[1][2] As a member of the flavonoid class of polyphenolic secondary metabolites, this compound and its structural analogs are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties. The accurate quantification of this compound in herbal extracts is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.
Recent phytochemical analyses of Equisetum species have revealed that while flavonoids are present, E. hyemale is chemically distinct, with ferulic acid derivatives being the predominant constituents and flavonoids often found in trace amounts.[3] This underscores the need for sensitive and specific analytical methods for accurate quantification.
This application note provides a detailed protocol for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, and a confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol outlines a solid-liquid extraction method suitable for recovering flavonoid glycosides from dried, powdered plant material.
Materials and Reagents:
-
Dried, powdered herbal material (e.g., Equisetum hyemale)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or nylon)
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered herbal material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (80:20 methanol:water, v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the suspension at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of 80% methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and reliable means for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 60 40 30 40 60 35 10 90 40 10 90 41 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Flavonols typically have absorption maxima around 260 nm and 370 nm.[4] Monitor at 370 nm for better selectivity.
-
Injection Volume: 10 µL.
Preparation of Standards and Calibration Curve:
-
A certified reference standard of this compound (purity ≥98%) is commercially available.[5]
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to cover a concentration range of 1 to 100 µg/mL.
-
Inject each standard solution in triplicate and record the peak area.
-
Construct a calibration curve by plotting the average peak area against the concentration. Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.
Sample Analysis and Quantification:
-
Inject the filtered sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Express the final concentration as mg of this compound per gram of dried plant material.
Confirmatory Analysis by LC-MS/MS
For highly sensitive and specific quantification, especially in complex matrices or when the analyte is present in trace amounts, LC-MS/MS is recommended.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system. The chromatographic conditions can be adapted from the HPLC-UV method, although faster gradients are typically used.
-
Mass Spectrometer: A triple quadrupole (QqQ) or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI, negative mode. Flavonoid glycosides generally show good response in negative mode.[6]
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: The exact mass of this compound (C₃₃H₄₀O₂₃) is 804.66. The precursor ion to monitor would be m/z 803.2.
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Fragmentation will likely involve the loss of the glycosidic units.
-
Nebulizer Gas, Drying Gas, Capillary Voltage: Optimize these parameters according to the specific instrument manufacturer's recommendations.
-
Data Presentation
Quantitative data should be presented in a clear and structured manner. The following tables provide templates for reporting method validation and sample analysis results.
Table 1: Summary of HPLC Method Validation Parameters.
| Validation Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined (Signal-to-Noise Ratio of 3:1) |
| Limit of Quantification (LOQ) (µg/mL) | To be determined (Signal-to-Noise Ratio of 10:1) |
| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Quantification of this compound in Herbal Extracts.
| Sample ID | Plant Source | Amount (mg/g of dry weight) ± SD |
|---|---|---|
| Sample 1 | E. hyemale Lot A | Enter calculated value |
| Sample 2 | E. hyemale Lot B | Enter calculated value |
| Sample 3 | Other | Enter calculated value |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: DPPH Assay for Measuring Antioxidant Activity of Gossypetin 3-sophoroside-8-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside, a class of natural compounds known for their potential health benefits, including antioxidant effects.[1][2] Assessing the antioxidant activity of such compounds is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reproducible spectrophotometric method for evaluating the free-radical scavenging potential of chemical compounds.[3][4][5] The assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a measurable color change.[5][6] This document provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.
Mechanism of Antioxidant Action
The DPPH radical is a stable free radical that is deep violet in color and shows a maximum absorbance at approximately 517 nm.[3][6] When an antioxidant compound, such as a flavonoid, is introduced, it donates a hydrogen atom to the DPPH radical.[7] This process neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine), which is pale yellow.[3] The resulting decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[6] The hydroxyl groups on the flavonoid's structure are the primary sites for this hydrogen donation.[8]
References
Application Notes and Protocols for the Beta-Carotene Bleaching Assay Featuring Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-carotene (B85742) bleaching assay is a widely utilized in vitro method to assess the antioxidant activity of various compounds.[1][2][3] This assay is particularly relevant for evaluating the efficacy of substances in inhibiting lipid peroxidation, a critical factor in food spoilage and various pathological conditions. The principle of the assay lies in the thermal-induced oxidation of linoleic acid, which generates peroxyl free radicals. These radicals subsequently attack the highly unsaturated β-carotene, leading to the destruction of its chromophore and a corresponding decrease in absorbance at 470 nm.[2][4][5] The presence of an antioxidant can neutralize these free radicals, thereby slowing down the bleaching of β-carotene. The rate of discoloration is inversely proportional to the antioxidant activity of the sample.
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[6] Flavonoids, a broad class of plant secondary metabolites, are known for their potent antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals.[7][8] Given the structural characteristics of this compound, which includes multiple hydroxyl groups, it is hypothesized to possess significant antioxidant potential. This application note provides a detailed protocol for evaluating the antioxidant activity of this compound using the beta-carotene bleaching assay. It is important to note that some studies on similar glycosylated flavonoids have reported challenges with this assay, potentially due to factors like solubility or steric hindrance.[9][10] Therefore, careful execution and interpretation of the results are crucial.
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
Beta-carotene
-
Linoleic acid
-
Tween® 20 (polysorbate 20)
-
Ethanol (B145695) (or other suitable solvent for the test compound)
-
Standard antioxidants: Butylated hydroxytoluene (BHT), Quercetin, or Trolox.
-
Distilled water (oxygenated)
Equipment:
-
Rotary evaporator
-
Water bath
-
UV-Vis spectrophotometer
-
Vortex mixer
-
Micropipettes
-
Glassware
Preparation of Beta-Carotene/Linoleic Acid Emulsion:
-
Dissolve 2 mg of β-carotene in 10 mL of chloroform.
-
To 1 mL of this solution in a round-bottom flask, add 25 µL of linoleic acid and 200 mg of Tween® 20.[11]
-
Remove the chloroform using a rotary evaporator at 40-50°C for approximately 10 minutes.[11]
-
Immediately add 100 mL of oxygenated distilled water to the flask. The water can be oxygenated by vigorous shaking or by bubbling oxygen through it for 15-30 minutes.
-
Shake the flask vigorously to form a stable, orange-colored emulsion. This emulsion should be freshly prepared before each experiment.
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to obtain final concentrations ranging from 10 to 500 µg/mL.
-
Prepare stock solutions of standard antioxidants (e.g., BHT, Quercetin) in the same solvent and at the same concentration range as the test sample.
-
A blank solution consisting of the solvent alone should also be prepared.
Assay Procedure
-
Pipette 350 µL of each concentration of the this compound solution, standard solutions, and the blank into separate test tubes.
-
Add 2.5 mL of the freshly prepared β-carotene/linoleic acid emulsion to each tube.
-
Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Measure the initial absorbance (A₀) of each solution at 470 nm using a spectrophotometer immediately after adding the emulsion. Use a blank containing the emulsion and the corresponding solvent without the test compound to zero the spectrophotometer.
-
Incubate the tubes in a water bath at 50°C for 2 hours to accelerate the oxidation process.[11][12]
-
After the incubation period, cool the tubes to room temperature and measure the final absorbance (Aₜ) at 470 nm.
Data Analysis and Interpretation
The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula:
Antioxidant Activity (%) = [1 - (A₀ - Aₜ) / (A'₀ - A'ₜ)] x 100
Where:
-
A₀ is the initial absorbance of the sample.
-
Aₜ is the final absorbance of the sample after 2 hours.
-
A'₀ is the initial absorbance of the control (blank).
-
A'ₜ is the final absorbance of the control after 2 hours.
The results can also be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the β-carotene bleaching. This can be determined by plotting the percentage of antioxidant activity against the concentration of the test compound.
Data Presentation
The following table summarizes hypothetical data for the antioxidant activity of this compound in comparison to standard antioxidants.
| Compound | Concentration (µg/mL) | % Inhibition of β-Carotene Bleaching | IC₅₀ (µg/mL) |
| This compound | 50 | 35.2 ± 2.1 | |
| 100 | 58.7 ± 3.5 | 85.4 | |
| 250 | 75.1 ± 4.2 | ||
| BHT (Standard) | 50 | 65.8 ± 2.8 | |
| 100 | 89.3 ± 3.1 | 35.7 | |
| 250 | 96.5 ± 1.9 | ||
| Quercetin (Standard) | 50 | 72.4 ± 3.0 | |
| 100 | 92.1 ± 2.5 | 28.9 | |
| 250 | 98.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). The IC₅₀ values are calculated from the dose-response curves.
Mandatory Visualizations
Caption: Workflow of the Beta-Carotene Bleaching Assay.
Caption: Inhibition of Lipid Peroxidation by Antioxidants.
References
- 1. An Updated Overview on the Use of the β-Carotene Bleaching Method in Assessing the Antioxidant Activity of Compounds [mdpi.com]
- 2. Phytochemical Analysis and Antioxidant Activity Determination on Crude Extracts of <i>Melodinus eugeniifolus</i> Barks and Leaves from Malaysia [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. actascientific.com [actascientific.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. phytojournal.com [phytojournal.com]
- 10. phytojournal.com [phytojournal.com]
- 11. 2.10. β-Carotene/Linoleic Acid Method and Antioxidant Activities [bio-protocol.org]
- 12. β-Carotene/linoleic acid bleaching method [bio-protocol.org]
Application Notes and Protocols for Evaluating the Bioactivity of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside, a class of compounds known for a wide range of biological activities. While specific research on this particular glycoside is limited, its aglycone, Gossypetin, has been reported to possess significant antioxidant, anti-inflammatory, and anti-cancer properties. It is hypothesized that this compound may exhibit similar, though potentially modulated, bioactivities due to the influence of its sugar moieties on cellular uptake and metabolism.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the potential antioxidant, anti-inflammatory, and anti-cancer effects of this compound. The described methodologies are foundational for preclinical assessment and mechanistic studies.
Evaluation of Antioxidant Activity
Reactive oxygen species (ROS) are implicated in numerous pathological conditions. The antioxidant potential of a compound can be assessed by its ability to mitigate cellular oxidative stress.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS formation.
Protocol:
-
Cell Culture: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound and Probe Incubation: Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Treat the cells with various concentrations of this compound and a control compound (e.g., Quercetin) for 1 hour. Subsequently, add 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution and incubate for a further 60 minutes.
-
Induction of Oxidative Stress: Wash the cells with PBS and add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).
-
Data Acquisition: Immediately measure the fluorescence at 485 nm excitation and 538 nm emission every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the EC50 value, the concentration of the compound required to inhibit 50% of the ROS production.
Data Presentation:
| Compound | EC50 (µM) |
| This compound | Data |
| Quercetin (Positive Control) | Data |
Nrf2 Activation Assay
The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
Protocol:
-
Cell Culture: Use a stable cell line expressing an Antioxidant Response Element (ARE)-luciferase reporter construct (e.g., ARE-Luc-HEK293). Plate the cells in a 96-well white, clear-bottom microplate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as fold induction over the vehicle control.
Data Presentation:
| Concentration (µM) | Fold Induction of ARE-Luciferase Activity |
| 0 (Vehicle) | 1.0 |
| 1 | Data |
| 10 | Data |
| 50 | Data |
Signaling Pathway and Workflow Diagrams:
Evaluation of Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of a compound can be determined by its ability to modulate inflammatory pathways.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) for NO Inhibition |
| This compound | Data |
| Dexamethasone (Positive Control) | Data |
NF-κB Reporter Assay
The NF-κB signaling pathway is a central regulator of inflammation.
Protocol:
-
Cell Culture: Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., NF-κB-Luc-HEK293). Plate the cells in a 96-well white, clear-bottom microplate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to cell viability and express the results as a percentage of inhibition of TNF-α-induced NF-κB activation.
Data Presentation:
| Concentration (µM) | % Inhibition of NF-κB Activation |
| 1 | Data |
| 10 | Data |
| 50 | Data |
Signaling Pathway and Workflow Diagrams:
Evaluation of Anti-cancer Activity
The potential of a compound to inhibit cancer cell growth and induce apoptosis is a key indicator of its therapeutic potential.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., human osteosarcoma MG-63 cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MG-63 | Data | Data |
| Other | Data | Data |
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Caspase-3 Assay: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate and incubate.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.
Data Presentation:
| Treatment | Fold Increase in Caspase-3 Activity |
| Vehicle Control | 1.0 |
| This compound (IC50) | Data |
| Staurosporine (Positive Control) | Data |
Signaling Pathway and Workflow Diagrams:
Disclaimer: The bioactivities and signaling pathways described are based on published data for the aglycone Gossypetin and related flavonoid glycosides. The specific activity of this compound may vary and should be determined experimentally. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Application Notes & Protocols: In Vitro Anti-inflammatory Assays for Gossypetin Derivatives
Introduction
Gossypetin (B1671993) (3,3',4',5,7,8-hexahydroxyflavone) is a naturally occurring flavonoid known for its potent antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Its derivatives, such as its glycoside form gossypin (B190354), are also subjects of intense research for their therapeutic potential.[1][3] The anti-inflammatory effects of gossypetin are largely attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) and p38 MAPK pathways, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-inflammatory activity of gossypetin and its derivatives. The protocols are designed for researchers in pharmacology, immunology, and drug development.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of gossypetin and its derivatives, providing a baseline for comparative analysis.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Gossypetin
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2/COX-1 Ratio | Reference |
|---|
| Gossypin | >100 µM | 14 µM | 0.14 |[7] |
Note: A lower COX-2/COX-1 ratio indicates higher selectivity for COX-2, which is a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects.
Table 2: Antioxidant Activity of Gossypetin and its Derivatives
| Compound | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| Gossypetin | DPPH Radical Scavenging | 95.35 | [6] |
| Gossypin | DPPH Radical Scavenging | 63.10 | [6] |
| Hibifolin | DPPH Radical Scavenging | 61.31 |[6] |
Note: The DPPH assay measures the capacity of a compound to act as a free radical scavenger.
Experimental Workflows & Signaling Pathways
General Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anti-inflammatory properties of gossypetin derivatives in a cell-based model.
Caption: General workflow for assessing gossypetin derivatives.
NF-κB Signaling Pathway Inhibition
Gossypetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway.[3] The diagram below illustrates this mechanism.
Caption: Gossypetin inhibits NF-κB activation by targeting IKK.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Principle: This assay determines the non-toxic concentration range of the gossypetin derivatives. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8]
Materials:
-
RAW 264.7 macrophage cells
-
Gossypetin derivatives
-
Complete medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[8]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the gossypetin derivative. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select concentrations that result in >90% viability for subsequent anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Production Assay
Principle: The production of NO, a key inflammatory mediator, is quantified by measuring its stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9]
Materials:
-
RAW 264.7 cells
-
Gossypetin derivatives (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Kit or prepared: Solution A - 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Remove the overnight media and replace it with fresh media.[10]
-
Pre-treat the cells with various concentrations of the gossypetin derivative for 1-2 hours.[8]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the unstimulated control group).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Alternatively, mix equal volumes of A and B immediately before use and add 100 µL.[8][9]
-
Incubate at room temperature for 10 minutes in the dark.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[11]
Materials:
-
Supernatants collected from the NO assay experiment (or a parallel experiment)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the procedure for cell seeding, pre-treatment with gossypetin derivatives, and LPS stimulation as described in Protocol 2 (Steps 1-5).
-
After the 24-hour incubation, centrifuge the collected supernatants to pellet any detached cells and debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[12]
-
General ELISA Steps:
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Wash, then add a streptavidin-HRP conjugate.
-
Wash, then add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at the specified wavelength (typically 450 nm).[11]
-
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting is used to detect changes in the levels of key NF-κB signaling proteins, such as the phosphorylation and degradation of the inhibitory protein IκBα and the nuclear translocation of the p65 subunit.[13][14] A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate pathway activation, which should be inhibited by effective compounds.
Materials:
-
Cells cultured in 6-well plates and treated as described previously.
-
Cytoplasmic and Nuclear Extraction Buffers (Kits are recommended).
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Incubate the membrane with the desired primary antibody overnight at 4°C (e.g., anti-IκBα for cytoplasmic fractions; anti-p65 for nuclear fractions).
-
Wash the membrane three times with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Atherosclerotic Effect of Gossypetin on Abnormal Vascular Smooth Muscle Cell Proliferation and Migration [mdpi.com]
- 3. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and antinociceptive activities of gossypin and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Gossypetin 3-sophoroside-8-glucoside for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Gossypetin (B1671993) 3-sophoroside-8-glucoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Gossypetin 3-sophoroside-8-glucoside and why is its solubility a concern?
A1: this compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties.[1] Like many flavonoids, it has limited aqueous solubility, which can lead to precipitation in cell culture media or assay buffers. This can result in inaccurate dosing and unreliable experimental outcomes.[2]
Q2: What are the initial steps to dissolve this compound?
A2: It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for flavonoid glycosides.[3] Other potential solvents include pyridine, methanol, and ethanol.[3]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, you can try the following:
-
Pre-warm your media/buffer: Adding the stock solution to pre-warmed (37°C) media can help maintain solubility.
-
Slow, dropwise addition: Add the DMSO stock solution slowly to the aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serial dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed media.
Q5: Can pH be adjusted to improve the solubility of this compound?
A5: Yes, the solubility of many flavonoids is pH-dependent. Generally, their solubility increases at a higher (more alkaline) pH.[4] However, it is critical to ensure that the chosen pH is compatible with your specific in vitro assay and does not affect cell viability or the activity of other components in your system.
Q6: Are there other methods to enhance the solubility of this compound?
A6: Yes, using cyclodextrins to form inclusion complexes is a widely used technique to increase the aqueous solubility of poorly soluble compounds like flavonoids.[5] These cyclic oligosaccharides can encapsulate the hydrophobic molecule, rendering it more water-soluble.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Determine the maximum soluble concentration by performing a solubility test. Start with a lower final concentration in your assay. |
| "Solvent Shock" | Rapid dilution of the DMSO stock in the aqueous buffer causes the compound to precipitate out of solution. | Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing. Consider a serial dilution approach. |
| Low Temperature | The solubility of the compound is lower in cold media or buffer. | Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions. |
Issue 2: Time-Dependent Precipitation in Culture
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of media in long-term cultures can increase the compound's effective concentration, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Interaction with Media Components | The compound may interact with proteins or salts in the cell culture medium over time, leading to the formation of insoluble complexes. | Reduce the serum concentration if possible, while ensuring cell health is not compromised. Test for precipitation in serum-free media to identify potential interactions. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound. | Ensure the incubator's CO2 levels are stable to maintain the buffering capacity of the medium. |
Quantitative Data Summary
As specific quantitative solubility data for this compound is limited, the following tables provide data for structurally similar gossypetin glycosides as a reference. Researchers should determine the precise solubility for their specific experimental conditions.
Table 1: Solubility of Gossypin (Gossypetin-8-O-glucoside) [6]
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound using an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 3: Improving Solubility with β-Cyclodextrins (Kneading Method)
This protocol provides a method for preparing an inclusion complex of this compound with a β-cyclodextrin derivative to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid is the inclusion complex, which can then be dissolved in aqueous buffers for your in vitro assays.
Visualizations
Signaling Pathways
Caption: Gossypetin's inhibitory action on the MKK3/6-p38 MAPK and NF-κB signaling pathways.
Experimental Workflow
Caption: A generalized experimental workflow for using a poorly soluble compound in a cell-based assay.
References
Stability of Gossypetin 3-sophoroside-8-glucoside in different solvents and pH.
This technical support center provides guidance on the stability of Gossypetin 3-sophoroside-8-glucoside in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound?
A1: The stability of this compound, like other flavonoids, is primarily influenced by pH, solvent, temperature, light, and the presence of oxidizing agents. Its glycosidic linkages (sophoroside and glucoside) generally enhance its stability compared to its aglycone form, gossypetin.
Q2: How does pH affect the stability of this compound?
A2: Flavonoids are typically more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[1][2][3] Exposure to high pH can lead to irreversible degradation.[3] For this compound, it is recommended to maintain the pH of solutions below 7 to minimize degradation.
Q3: Which solvents are recommended for handling and storing this compound?
A3: Common solvents for flavonoids include methanol (B129727), ethanol, DMSO, and pyridine.[4] The choice of solvent can impact the stability of the compound. For analytical purposes, a mixture of methanol or acetonitrile (B52724) with water, often with a small amount of acid (e.g., formic acid), is used to ensure both solubility and stability during analysis.
Q4: My experimental results with this compound are inconsistent. What could be the issue?
A4: Inconsistent results can arise from the degradation of the compound during your experiment. It is crucial to control the pH, temperature, and light exposure of your samples. Prepare fresh solutions when possible and store stock solutions in the dark at low temperatures. Consider performing a forced degradation study to understand the degradation profile of your compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during analysis | Degradation in the analytical mobile phase. | Acidify the mobile phase (e.g., with 0.1% formic acid) to maintain an acidic pH. Ensure the mobile phase is freshly prepared. |
| Unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[1][2][5] Use a stability-indicating analytical method, such as HPLC-DAD, to separate the parent compound from its degradants.[6] |
| Low recovery from biological matrices | Enzymatic or chemical degradation in the matrix. | Add stabilizers or enzyme inhibitors to the matrix upon collection. Process samples quickly and at low temperatures. |
| Color change of the solution | Degradation of the flavonoid structure, particularly at alkaline pH. | Immediately check and adjust the pH of the solution to the acidic range. Prepare fresh solutions. |
Stability Data (Analogous Compounds)
Table 1: Effect of pH on the Stability of Structurally Related Flavonoids
| Compound | pH | Condition | Remaining Compound (%) | Reference |
| Rutin | 3 | 24h, room temperature | ~95% | [2] |
| Rutin | 7 | 24h, room temperature | ~90% | [2] |
| Rutin | 9 | 24h, room temperature | Significant degradation | [2] |
| Quercetin | 3 | 24h, room temperature | Stable | [1] |
| Quercetin | 7.4 | 24h, room temperature | ~50% | [1] |
| Quercetin | >8 | 24h, room temperature | Rapid degradation | [7] |
Table 2: Effect of Solvents on the Stability of Structurally Related Flavonoids (Forced Degradation Conditions)
| Compound | Solvent System | Stress Condition | Degradation (%) | Reference |
| Rutin | 0.1 M HCl | 24h, 60°C | 6.65% | [2] |
| Rutin | 0.1 M NaOH | 24h, 60°C | Significant degradation | [2] |
| Quercetin | 0.1 M HCl | 24h, 60°C | Minimal degradation | [2] |
| Quercetin | 0.1 M NaOH | 24h, 60°C | Significant degradation | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 min, 1, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-DAD method. A C18 column is commonly used with a gradient elution of an acidified water/methanol or water/acetonitrile mobile phase.[6]
-
Monitor the degradation of the parent peak and the formation of any new peaks.
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound.
-
Characterize the degradation products if necessary, using techniques like LC-MS.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypetin - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Degradation of flavonoid glycosides during extraction and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of flavonoid glycosides during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of flavonoid glycosides?
A1: The stability of flavonoid glycosides is influenced by a combination of chemical, physical, and enzymatic factors. The primary drivers of degradation include:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the flavonoid aglycone.[1][2][3] Extreme pH can also catalyze oxidative reactions.[3]
-
Temperature: Elevated temperatures during extraction and storage can accelerate degradation reactions, including hydrolysis and oxidation.[4][5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoid glycosides.[7][8][9]
-
Enzymes: The presence of endogenous plant enzymes, such as β-glucosidases, can catalyze the hydrolysis of glycosidic bonds.[10][11][12]
-
Oxidation: Flavonoids are susceptible to oxidation, which can be triggered by factors like oxygen, metal ions, and enzymes (e.g., polyphenol oxidases).[13][14][15] The presence of hydroxyl groups on the flavonoid structure influences their susceptibility to oxidation.[4][16]
-
Extraction Method: The chosen extraction technique can significantly impact stability. For instance, methods involving high heat or prolonged extraction times can increase degradation.[4][16]
Q2: How does the chemical structure of a flavonoid glycoside affect its stability?
A2: The structure of the flavonoid aglycone and the nature and position of the sugar moiety play a crucial role in its stability.
-
Aglycone Structure: The number and position of hydroxyl groups on the flavonoid rings influence susceptibility to oxidation.[4][16] For example, flavonoids with ortho-dihydroxy groups (a catechol structure) in the B-ring exhibit higher antioxidant activity but can also be more prone to oxidation.[17]
-
Glycosylation: The sugar moiety generally protects the flavonoid from degradation.[4][16] Glycosides are often more stable than their corresponding aglycones.[18] The type of sugar and the linkage position can also affect stability.
-
Acylation: Acylation of the sugar moiety with acids like hydroxycinnamic acids can enhance stability and antioxidant activity.[19]
Q3: What are the best practices for storing flavonoid glycoside extracts to minimize degradation?
A3: Proper storage is critical to preserve the integrity of flavonoid glycosides. Key recommendations include:
-
Low Temperature: Store extracts at low temperatures, such as refrigeration (4°C) or freezing (-20°C or -80°C), to slow down chemical and enzymatic degradation.[20][21][22]
-
Protection from Light: Store extracts in amber-colored vials or in the dark to prevent photodegradation.[7][23]
-
Inert Atmosphere: To prevent oxidation, store extracts under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.
-
Appropriate Solvent: The choice of solvent can impact stability. Ensure the solvent is of high purity and does not promote degradation. For dried extracts, ensure they are protected from moisture.
-
pH Control: If in solution, maintain an optimal pH, typically in the slightly acidic range, to minimize hydrolysis.[3]
Troubleshooting Guide
Issue 1: Low yield of flavonoid glycosides in the final extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | Inactivate endogenous enzymes by blanching the plant material with steam or hot solvent (e.g., boiling ethanol) before extraction. | Enzymes like β-glucosidases can hydrolyze flavonoid glycosides to their aglycones, reducing the yield of the target glycosides.[10][11] |
| Hydrolysis during Extraction | Optimize extraction pH to a slightly acidic range (e.g., pH 3-6).[2] Avoid strongly acidic or alkaline conditions. | Extreme pH can cleave the glycosidic bond.[3] |
| Thermal Degradation | Use a lower extraction temperature or a non-thermal extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled power and time.[4][24] | High temperatures accelerate the degradation of flavonoid glycosides.[6] |
| Oxidation | Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.[11] Perform extraction under an inert atmosphere. | Flavonoids are susceptible to oxidation, which can be catalyzed by enzymes and metal ions.[13][15] |
Issue 2: Appearance of unexpected peaks (aglycones) in the chromatogram.
| Possible Cause | Troubleshooting Step | Rationale |
| Acid Hydrolysis | Check the pH of the extraction solvent and any subsequent processing steps. Ensure it is not too acidic. | Strong acids can efficiently hydrolyze O-glycosides to their corresponding aglycones.[11][25][26] |
| Enzymatic Hydrolysis | Confirm that enzyme inactivation steps were effective. Consider using enzymatic inhibitors if inactivation is not feasible. | Residual enzyme activity can lead to the gradual hydrolysis of glycosides.[10][12] |
| Thermal Hydrolysis | Review the temperature and duration of the extraction and any heating steps. | Prolonged exposure to high temperatures can cause the thermal hydrolysis of glycosidic bonds.[27][28] |
Issue 3: Change in color or precipitation in the extract during storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation and Polymerization | Store the extract under an inert atmosphere (nitrogen or argon) and in the dark. Filter the extract before storage to remove any particulate matter that could catalyze oxidation. | Oxidation of flavonoids can lead to the formation of colored polymers and precipitates.[13][14] |
| pH Shift | Measure and, if necessary, adjust the pH of the extract to a stable range before storage. | Changes in pH can affect the solubility and stability of flavonoids, leading to precipitation or color changes.[29][30][31] |
| Photodegradation | Store the extract in light-protected containers (e.g., amber vials). | Exposure to light can cause structural changes in flavonoids, leading to color changes.[7][8] |
Quantitative Data Summary
Table 1: Effect of Extraction Method on Flavonoid Stability
| Flavonoid | Extraction Method | Recovery (%) | Reference |
| Myricetin | Heated Reflux (30 min) | > 50 | [4] |
| Myricetin | Microwave-assisted (160 W, 1 min) | > 50 | [4] |
| Myricetin | Sonication | < 50 | [4] |
| Myricetin | Maceration | < 50 | [4] |
| Rutin | Heated Reflux (30 min) | ~ 90 | [4] |
| Rutin | Microwave-assisted (160 W, 1 min) | ~ 95 | [4] |
Table 2: Effect of Storage Temperature on Flavonoid Glycoside Degradation in 'Cara Cara' Juice over 16 Weeks
| Flavonoid Glycoside | 4°C | 20°C | 30°C | 40°C | Reference |
| Didymin | Stable | Significant Decrease | Significant Decrease | Significant Decrease | [32] |
| Narirutin | Stable | Significant Decrease | Significant Decrease | Significant Decrease | [32] |
| Hesperidin | Stable | Significant Decrease | Significant Decrease | Significant Decrease | [32] |
| Apigenin-6,8-di-C-glucoside | Stable | Significant Decrease | Significant Decrease | Significant Decrease | [32] |
Experimental Protocols
Protocol 1: Enzyme Inactivation by Blanching
-
Preparation: Weigh the fresh plant material.
-
Blanching: Immerse the plant material in boiling 80% ethanol (B145695) for 2-5 minutes. The volume of ethanol should be sufficient to completely submerge the material.
-
Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any further heat-related degradation.
-
Homogenization: Proceed with homogenization and extraction as per your standard protocol.
Protocol 2: Ultrasound-Assisted Extraction (UAE) to Minimize Thermal Degradation
-
Sample Preparation: Place the powdered and dried plant material into an extraction vessel.
-
Solvent Addition: Add the chosen extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Temperature Control: Maintain a constant low temperature (e.g., 25°C) throughout the extraction process using a cooling water jacket or by placing the ultrasonic bath in a temperature-controlled environment.
-
Extraction Time: Sonicate for a predetermined duration (e.g., 30 minutes).
-
Post-Extraction: Separate the extract from the solid residue by centrifugation or filtration.
Protocol 3: Monitoring Flavonoid Glycoside Degradation by HPLC-UV
-
Sample Preparation: Dilute the extract with the mobile phase to a concentration within the calibration curve range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength appropriate for the flavonoids of interest (e.g., 280 nm for flavanones, 350 nm for flavonols).
-
-
Analysis: Run a standard of the flavonoid glycoside and its corresponding aglycone to determine their retention times. Quantify the compounds in the sample by comparing their peak areas to a calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. (PDF) Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions (2019) | Irina Ioannou | 6 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavonoid Glycosides in Brassica Species Respond to UV-B Depending on Exposure Time and Adaptation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of storage, food processing and novel extraction technologies on onions flavonoid content: A review | Australian Onions [australianonions.com.au]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. maxwellsci.com [maxwellsci.com]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Gossypetin and its Glycoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of gossypetin (B1671993) and its glycoside isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of gossypetin and its glycoside isomers, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing poor resolution or co-elution of my gossypetin glycoside isomers?
A1: Poor resolution between the isomers of gossypetin glycosides is a common challenge due to their very similar chemical structures and polarities. Several factors can be optimized to improve separation:
-
Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase is critical. A shallower gradient or a lower percentage of the organic solvent can increase retention and improve the separation of closely eluting peaks. The pH of the mobile phase also plays a role; adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes and potentially altered selectivity.[1]
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved resolution. However, for some isomers, excessive heat may not be beneficial. It is recommended to test a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[1]
-
Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance the separation of isomers that are difficult to resolve.[1]
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and particle size can affect the selectivity for isomers. Using a high-purity, well-end-capped column is often beneficial.
Q2: My peaks are tailing. How can I achieve a more symmetrical peak shape?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase. For flavonoids like gossypetin, the primary cause is often the interaction of their hydroxyl groups with free silanol (B1196071) groups on the silica-based C18 column.
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[1]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups have been chemically modified to reduce their activity. Ensure you are using a high-quality, end-capped column.
-
Column Contamination: Buildup of contaminants on the column can also cause peak tailing. Flushing the column with a strong solvent may resolve this issue.[1]
Q3: I am experiencing fluctuating retention times between injections. What is the likely cause?
A3: Unstable retention times can compromise the reliability of your results. The most common reasons for this issue include:
-
Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before starting a new injection, especially when using a gradient method.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using buffers, make sure they are within their effective pH range. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.[1]
-
Temperature Fluctuations: Small changes in the ambient temperature can affect retention times. Using a thermostatted column compartment is essential for reproducible results.[1]
-
HPLC Pump Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, will directly impact retention times. Regular pump maintenance is critical.
Data Presentation
The following tables summarize quantitative data from various studies on the HPLC separation of gossypetin and related flavonoids.
Table 1: HPLC Retention Times for Gossypetin and its Glycosides
| Compound | Retention Time (min) | HPLC Conditions | Reference |
| Gossypetin-7-O-glucoside (Gossypitrin) | 22.287 | C18 column, H₂O-0.1% Formic Acid and Acetonitrile-0.1% Formic Acid | [2] |
| Gossypetin Isomer 1 | 26.014 | C18 column (150 mm × 2.1 mm, 3 µm), H₂O + 0.1% acid and ACN + 0.1% acid gradient | [3] |
| Gossypetin Isomer 2 | 26.414 | C18 column (150 mm × 2.1 mm, 3 µm), H₂O + 0.1% acid and ACN + 0.1% acid gradient | [3] |
| Purified Gossypetin Glycoside | 2.0 | C18 column, Acetonitrile/double-distilled water (1/1) | [4] |
Table 2: Example HPLC Gradient Program for Flavonoid Isomer Separation
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 3 | 90 | 10 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 90 | 10 |
This is an example gradient. The optimal gradient will depend on the specific isomers and the column used.[1][3]
Experimental Protocols
Below is a detailed methodology for a typical HPLC experiment for the separation of gossypetin and its glycoside isomers.
Objective: To separate and quantify gossypetin and its glycoside isomers from a sample extract.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and a thermostatted column compartment.
-
Diode-Array Detector (DAD) or UV-Vis detector.
Materials:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: A mixture of Mobile Phase A and B in the initial gradient ratio (e.g., 90:10).
-
Standards: Reference standards of gossypetin and its available glycoside isomers.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phases by adding the specified amount of formic acid to the water and using pure acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the system.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract or standard in the sample solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
HPLC Method Setup:
-
Install the C18 column in the column compartment and set the temperature to 40°C.[1][5]
-
Set up a gradient elution program similar to the one described in Table 2.
-
Set the DAD to monitor at wavelengths relevant for flavonoids, typically around 280 nm and 360 nm.[1]
-
Set the injection volume to 10 µL.[1]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared standards to determine their retention times and to generate a calibration curve for quantification.
-
Inject the prepared samples.
-
-
Data Processing:
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer using the calibration curves generated from the standards.
-
Visualizations
The following diagrams illustrate workflows and biological pathways relevant to the analysis and activity of gossypetin.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for poor peak resolution.
Caption: Gossypetin's inhibitory effect on inflammatory pathways.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Gossypetin Alleviates DSS-induced Colitis by Regulating COX2 and ROS-JNK Signaling | Scilit [scilit.com]
- 7. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of phenolic compounds.
Troubleshooting Guides and FAQs
This section provides a series of questions and answers to directly address specific issues you might encounter during your experiments.
Q1: What is peak tailing and why is it a problem in HPLC?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between closely eluting compounds, and indicate inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] A tailing factor (Tf) is used to quantify the degree of tailing, with a value close to 1.0 being optimal. Values greater than 2.0 are generally considered unacceptable for methods requiring high precision.[1]
Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?
A: Peak tailing in the HPLC analysis of phenolic compounds is often multifactorial, but the primary causes can be categorized as follows:
-
Chemical Interactions with the Stationary Phase:
-
Secondary Interactions with Silanol (B1196071) Groups: This is a very common cause. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of phenolic compounds through hydrogen bonding or ionic interactions.[3][4] These secondary interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica (B1680970) matrix of the column or from stainless-steel components of the HPLC system (like tubing and frits) can chelate with phenolic compounds.[2][5] This interaction can lead to significant peak tailing.[5]
-
-
Mobile Phase Issues:
-
Inappropriate pH: The pH of the mobile phase plays a critical role. If the mobile phase pH is close to the pKa of the phenolic analyte, a mixture of ionized and unionized forms will exist, which can lead to peak distortion and tailing.[6][7] For acidic phenolic compounds, a mobile phase pH that is too high can cause ionization and subsequent interaction with residual silanols.[1]
-
Insufficient Buffer Capacity: An inadequate buffer concentration may not be able to maintain a consistent pH throughout the separation, leading to inconsistent ionization of the analytes and peak tailing.[1]
-
-
Column-Related Problems:
-
Instrumental and Sample-Related Issues:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3]
-
Q3: How can I troubleshoot and resolve peak tailing caused by secondary interactions with silanol groups?
A: To address peak tailing due to interactions with residual silanol groups, consider the following strategies:
-
Adjust Mobile Phase pH: For acidic phenolic compounds, lowering the mobile phase pH (typically to a range of 2.5 to 3.5) will suppress their ionization and also protonate the silanol groups, reducing their ability to interact with the analytes.[8][9] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[10]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates a significant portion of the residual silanol groups, thereby minimizing secondary interactions.[8][11]
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, a phenyl-hexyl stationary phase may offer different selectivity for aromatic compounds like phenolics and potentially improve peak shape.[8][12]
-
Mobile Phase Additives: While less common with modern columns, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.[8]
Q4: What should I do if I suspect metal contamination is causing peak tailing?
A: If you suspect metal contamination is the culprit, you can take the following steps:
-
Use a Chelating Agent: Flushing the column with a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to remove metal ions that have adsorbed to the stationary phase.[13] A typical procedure involves flushing the column with a 0.05 M EDTA solution.[13]
-
Employ a Bio-Inert or PEEK-Lined HPLC System: For analyses that are highly sensitive to metal contamination, using an HPLC system with PEEK (polyether ether ketone) tubing and column frits can minimize the contact of the sample and mobile phase with stainless steel components.[13]
-
Add a Chelating Agent to the Mobile Phase: In some cases, adding a low concentration of a chelating agent to the mobile phase can help to prevent interactions between the phenolic analytes and any residual metal ions in the system.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on peak shape in the analysis of phenolic compounds.
Table 1: Effect of Mobile Phase Additive on Tailing Factor of Phenolic Acids
| Phenolic Acid | Mobile Phase | Tailing Factor (TF) |
| Caffeic Acid | 0.15% Formic Acid | 1.35 |
| Caffeic Acid | 0.15% Formic Acid + 0.25% Additive | 1.10 |
| Syringic Acid | 0.15% Formic Acid | 1.33 |
| Syringic Acid | 0.15% Formic Acid + 0.25% Additive | 1.08 |
Data adapted from a representative study demonstrating the improvement in peak symmetry with the use of a mobile phase additive.[8]
Table 2: Tailing Factors for Various Phenolic Acids with an Optimized HPLC Method
| Phenolic Compound | Tailing Factor (TF) |
| Gallic Acid | 1.12 |
| Protocatechuic Acid | 1.09 |
| Catechin | 1.15 |
| Caffeic Acid | 1.20 |
| Ferulic Acid | 1.18 |
This table presents typical tailing factors achievable for a range of phenolic compounds using a well-developed HPLC method on a modern, end-capped column.
Experimental Protocols
This section provides detailed methodologies for key experiments and procedures cited in the troubleshooting guide.
Protocol 1: Column Washing with a Chelating Agent to Remove Metal Contamination
Objective: To remove metal ion contamination from an HPLC column that is causing peak tailing with phenolic compounds.
Materials:
-
HPLC grade water
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
-
HPLC system
Procedure:
-
Prepare the EDTA solution: Prepare a 0.05 M EDTA solution by dissolving the appropriate amount of EDTA in HPLC grade water. Sonicate the solution to ensure it is fully dissolved.
-
Disconnect the column from the detector: To prevent the EDTA solution from entering the detector, disconnect the column outlet from the detector inlet.
-
Flush the column with water: Flush the column with HPLC grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any buffered mobile phase.
-
Flush with the EDTA solution: Flush the column with the 0.05 M EDTA solution for 60-90 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush with water again: Flush the column with HPLC grade water for at least 60 minutes to remove all traces of the EDTA solution.
-
Equilibrate the column: Reconnect the column to the detector and equilibrate it with your mobile phase until a stable baseline is achieved.
-
Test the column performance: Inject a standard solution of your phenolic compound(s) to evaluate if the peak tailing has improved.
Protocol 2: Optimizing Mobile Phase pH for the Analysis of Phenolic Acids
Objective: To determine the optimal mobile phase pH to minimize peak tailing for acidic phenolic compounds.
Materials:
-
HPLC grade water
-
Acetonitrile or Methanol (HPLC grade)
-
Formic acid or phosphoric acid
-
pH meter
-
Standard solutions of your phenolic acid analytes
Procedure:
-
Prepare a series of aqueous mobile phase components with varying pH:
-
Prepare an initial aqueous mobile phase (e.g., 0.1% formic acid in water), which will typically have a pH around 2.7.
-
Prepare additional aqueous solutions and adjust the pH to 3.0, 3.5, and 4.0 using a dilute solution of phosphoric acid or formic acid.
-
-
Set up your HPLC method: Use a standard C18 column and a mobile phase composition of, for example, 90% aqueous component and 10% acetonitrile.
-
Analyze your standards at each pH:
-
Equilibrate the column with the mobile phase at the first pH value until a stable baseline is achieved.
-
Inject your phenolic acid standard(s) and record the chromatogram.
-
Repeat this process for each of the prepared pH values, ensuring the column is properly equilibrated with the new mobile phase each time.
-
-
Evaluate the peak shape:
-
For each chromatogram, calculate the tailing factor for the peaks of interest.
-
Compare the tailing factors obtained at the different pH values. The optimal pH will be the one that provides the most symmetrical peaks (tailing factor closest to 1.0).
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Diagram 2: Chemical Interactions Leading to Peak Tailing
Caption: Interactions between phenolic compounds and the stationary phase causing peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. silcotek.com [silcotek.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]
- 13. HPLC contamination - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Ghost Peaks in Flavonoid HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues, with a specific focus on the common problem of "ghost peaks" encountered during flavonoid analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve these extraneous peaks, ensuring the accuracy and reliability of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is a ghost peak in an HPLC chromatogram?
A ghost peak is an unexpected and unwelcome peak that appears in a chromatogram and does not originate from the injected sample.[1][2] These peaks can interfere with the identification and quantification of target analytes, such as flavonoids, leading to inaccurate results.[3][4] Ghost peaks can manifest in both sample and blank runs, making their origin sometimes difficult to trace.[1] They are particularly problematic in sensitive analyses like those involving low-concentration impurities or when using gradient elution methods.[5]
Q2: What are the common sources of ghost peaks in flavonoid HPLC analysis?
Ghost peaks can arise from several sources within the HPLC system and workflow. The primary culprits can be categorized as follows:
-
Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can be a significant source of ghost peaks.[5][6] This can include contaminants from the water or organic solvents used, degradation of solvents over time, or microbial growth in buffer solutions.[6][7] Topping off solvent reservoirs instead of replacing them can also introduce contaminants.[5]
-
HPLC System Contamination: Contamination can originate from various parts of the HPLC instrument itself.[5][6] This includes carryover from previous injections where residues of a prior sample remain in the injector, needle, or column.[3][6][8] Worn pump seals, tubing, and other consumable parts can also leach impurities into the mobile phase.[5][7]
-
Sample Preparation: The sample preparation process can introduce contaminants that result in ghost peaks.[5] This can stem from impure solvents used for sample dissolution, contaminated glassware, vials, caps, or filters.[5][7] Sample degradation over time can also lead to the appearance of unexpected peaks.[3][7]
-
Column Issues: An aging or contaminated column, including the guard column, can be a source of ghost peaks.[5] Strongly retained compounds from previous analyses can slowly elute in subsequent runs, appearing as broad ghost peaks.[8]
Q3: How can I systematically identify the source of a ghost peak?
A systematic approach is crucial for efficiently identifying the source of a ghost peak. The following troubleshooting workflow is recommended:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the origin of ghost peaks in HPLC.
Q4: What specific experimental protocols can I follow to troubleshoot ghost peaks?
Here are detailed protocols for the key troubleshooting steps:
Protocol 1: Blank Injection Analysis
-
Objective: To determine if the ghost peak originates from the HPLC system or mobile phase, rather than the sample.
-
Procedure:
-
Prepare your mobile phase as you would for your flavonoid analysis.
-
Instead of injecting your sample, inject a vial containing only your mobile phase (a "blank" injection).[1]
-
Run the exact same gradient and method as your sample analysis.
-
Analyze the resulting chromatogram.
-
-
Interpretation:
Protocol 2: Mobile Phase and System Isolation
-
Objective: To differentiate between mobile phase contamination and system contamination.
-
Procedure:
-
Step 2a: Prepare Fresh Mobile Phase: Prepare a fresh batch of all mobile phase components using high-purity, HPLC-grade solvents and reagents.[4][5] Use scrupulously clean glassware.
-
Run another blank injection with the fresh mobile phase. If the ghost peak disappears, the original mobile phase was the source of contamination.
-
Step 2b: Run a Gradient Without Injection: If the peak persists with fresh mobile phase, run the gradient program without making any injection.[9]
-
-
Interpretation:
-
If the ghost peak appears even without an injection, it strongly suggests that impurities are accumulating on the column from the mobile phase during the initial conditions and then eluting as the gradient progresses.[8]
-
If the peak only appears after an injection (even a blank), the contamination is likely within the injector or sample loop.
-
Q5: How can I prevent ghost peaks in my flavonoid HPLC analysis?
Preventative measures are key to avoiding ghost peaks and ensuring data quality.
Summary of Preventative Measures
| Category | Preventative Action |
| Mobile Phase | Use high-purity, HPLC-grade solvents and reagents.[4][10] Prepare fresh mobile phases daily, especially aqueous buffers.[8] Degas the mobile phase to prevent bubbles.[1] Filter all mobile phase components. |
| HPLC System | Implement a regular system cleaning and maintenance schedule.[4] Use a strong needle wash solvent to minimize carryover.[8] Flush the system thoroughly between different analyses. |
| Sample Preparation | Use clean glassware, vials, and caps.[5] Filter all samples before injection. Run a blank of your sample solvent to check for contamination. |
| Column | Use a guard column to protect the analytical column from contaminants.[5] Dedicate columns to specific types of analyses to avoid cross-contamination. Ensure adequate column flushing after each sequence. |
Signaling Pathway of Contamination
The following diagram illustrates how contaminants can be introduced into the HPLC system and result in ghost peaks.
Caption: The pathway of contaminants leading to the formation of ghost peaks.
By understanding the potential sources of ghost peaks and implementing these systematic troubleshooting and preventative strategies, you can significantly improve the quality and reliability of your flavonoid HPLC analyses.
References
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. hplc.eu [hplc.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. welch-us.com [welch-us.com]
- 7. biorelevant.com [biorelevant.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Resolving Overlapping Peaks in HPLC Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with overlapping peaks during the HPLC analysis of complex plant extracts.
Troubleshooting Guide: A Step-by-Step Approach to Improving Peak Resolution
Overlapping or co-eluting peaks are a frequent challenge in the HPLC analysis of plant extracts due to the inherent complexity of these samples. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Where to Begin?
Before making any changes to your HPLC method, it's crucial to assess the current situation.
Question: My chromatogram shows poorly resolved or completely overlapping peaks. What is the first thing I should do?
Answer: Start by ensuring your HPLC system is functioning correctly. Check for any system suitability issues, such as high backpressure, leaks, or unusual peak shapes (e.g., tailing or fronting), which could indicate problems with the column or the instrument itself.[1] If the system is performing as expected, the next step is to systematically optimize your chromatographic method.
A logical workflow for troubleshooting is essential. The following diagram outlines a recommended approach:
Frequently Asked Questions (FAQs)
Mobile Phase Optimization
Question: How does changing the organic solvent in the mobile phase affect peak resolution?
Answer: Altering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase HPLC system directly impacts the retention time of compounds.[2] For complex plant extracts, a gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve adequate separation of compounds with a wide range of polarities.[3][4]
-
Steeper Gradient: A rapid increase in the organic solvent concentration will shorten the analysis time but may decrease the resolution between closely eluting peaks.
-
Shallower Gradient: A slower increase in the organic solvent percentage provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of overlapping peaks.[3]
Question: Can adjusting the pH of the mobile phase improve the separation of my plant extract components?
Answer: Yes, modifying the mobile phase pH is a powerful tool for improving the resolution of ionizable compounds, which are common in plant extracts (e.g., phenolic acids, alkaloids).[5][6][7][8] By changing the pH, you can alter the ionization state of your analytes, which in turn affects their retention behavior and can lead to better separation.[5][9] For reproducible results, it is recommended to work at a pH that is at least one unit away from the pKa of the analytes of interest.[9]
Question: What are mobile phase additives, and how can they help with overlapping peaks?
Answer: Mobile phase additives, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), are often used in small concentrations (e.g., 0.1%) to improve peak shape and resolution.[2] They can help to suppress the ionization of acidic compounds, leading to sharper, more symmetrical peaks and potentially resolving co-elution issues.[3]
Column Selection and Parameters
Question: I'm using a C18 column, but some peaks are still not resolved. What other column chemistries could I try?
Answer: While C18 columns are widely used, they may not provide the optimal selectivity for all compounds in a complex plant extract.[10] Trying a column with a different stationary phase chemistry can alter the interactions with your analytes and improve separation. Some alternatives include:
-
Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions, which can be beneficial for aromatic compounds.
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to C18.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.
Question: How does column particle size affect peak resolution?
Answer: The efficiency of an HPLC column is inversely proportional to the size of the particles packed within it.[11] Smaller particles (e.g., sub-2 µm in UHPLC or 3 µm in HPLC) lead to sharper and narrower peaks, which can significantly improve the resolution of closely eluting compounds.[12] However, using smaller particles will also result in higher backpressure.
Question: Can changing the column temperature improve my separation?
Answer: Yes, adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. Increasing the temperature generally leads to sharper peaks and shorter retention times. It can also alter the selectivity of the separation, which may be sufficient to resolve overlapping peaks.
Quantitative Data on aTLC Method Optimization
The following tables provide examples of how changes in HPLC parameters can quantitatively affect peak resolution.
Table 1: Effect of Mobile Phase Composition on the Resolution of Flavonoids
| % Acetonitrile (in water with 0.1% formic acid) | Retention Time of Quercetin (min) | Retention Time of Kaempferol (min) | Resolution (Rs) |
| 30% | 15.2 | 16.5 | 1.8 |
| 35% | 12.8 | 13.7 | 1.4 |
| 40% | 10.5 | 11.1 | 1.1 |
As the percentage of the organic modifier increases, retention times decrease, but the resolution between these two closely related flavonoids also decreases.
Table 2: Impact of Column Particle Size on Peak Resolution and Backpressure
| Column Particle Size (µm) | Peak Width of Gallic Acid (min) | Resolution (Rs) between Gallic and Protocatechuic Acid | Backpressure (bar) |
| 5 | 0.25 | 1.6 | 120 |
| 3.5 | 0.20 | 2.1 | 180 |
| 1.8 (UHPLC) | 0.12 | 3.5 | 450 |
Decreasing the particle size leads to narrower peaks and significantly improved resolution, but at the cost of increased system pressure.
Experimental Protocols
Protocol 1: Systematic Optimization of a Gradient Elution Program
This protocol describes a systematic approach to developing a gradient elution method for a complex plant extract.
1. Initial Scouting Gradient:
- Objective: To determine the approximate elution profile of the compounds in the extract.
- Procedure:
- Prepare a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Run a fast, broad linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 20-30 minutes).[3]
- Inject the plant extract and record the chromatogram.
2. Gradient Refinement:
- Objective: To improve the resolution of overlapping peaks identified in the scouting run.
- Procedure:
- Identify the time window(s) in the scouting chromatogram where peaks are co-eluting.
- Modify the gradient to be shallower (i.e., a slower rate of increase in %B) during these specific time windows. For example, if peaks overlap between 10 and 15 minutes in the initial run, you might change the gradient in that segment from a 5%/min increase to a 1%/min increase.
- If there are long periods with no eluting peaks, the gradient can be made steeper in these regions to save time.
3. Isocratic Hold (Optional):
- Objective: To further enhance the separation of a specific pair or group of closely eluting peaks.
- Procedure:
- Based on the refined gradient, determine the approximate %B at which the critical peaks elute.
- Introduce an isocratic hold at or slightly below this %B for a few minutes to allow for better separation.[3]
Protocol 2: Method for Evaluating the Effect of Mobile Phase pH
This protocol outlines how to assess the impact of mobile phase pH on the separation of ionizable compounds.
1. Analyte and Buffer Selection:
- Objective: To choose appropriate conditions for evaluating pH effects.
- Procedure:
- Identify the ionizable compounds in your extract if known (e.g., phenolic acids, alkaloids).
- Select a buffer system that is effective in the desired pH range and is compatible with your detector (e.g., phosphate (B84403) buffers are not ideal for MS).[3]
2. pH Screening:
- Objective: To determine the optimal pH for separation.
- Procedure:
- Prepare several batches of the aqueous mobile phase (mobile phase A) at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Ensure the pH is measured accurately.
- Using the same gradient program and column for each run, inject the plant extract and analyze the chromatogram at each pH level.
- Compare the chromatograms, paying close attention to changes in retention times and the resolution of previously overlapping peaks.
3. Final pH Selection and Optimization:
- Objective: To fine-tune the method at the optimal pH.
- Procedure:
- Select the pH that provides the best overall separation.
- Further optimize the gradient at this fixed pH as described in Protocol 1.
Visualizations of Logical Relationships
The following diagram illustrates the relationship between key HPLC parameters and their primary effects on the chromatogram.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. phcog.com [phcog.com]
- 3. mastelf.com [mastelf.com]
- 4. welch-us.com [welch-us.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. quora.com [quora.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
NMR signal overlapping issues in the analysis of complex glycosides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlapping in the analysis of complex glycosides. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlapping a common problem in the ¹H NMR spectra of complex glycosides?
A1: Signal overlapping in ¹H NMR spectra of glycosides is prevalent due to the limited chemical shift dispersion of proton signals.[1] Most non-exchangeable protons in carbohydrates resonate within a narrow range of the spectrum (typically 3-6 ppm).[2] This issue is compounded in complex glycosides, which are often large, branched molecules with numerous similar sugar residues, leading to many protons residing in very similar chemical environments.[1][3] Consequently, their signals crowd together, making individual resonance assignment and structural elucidation challenging.[1][4]
Q2: What is the first step I should take when facing severe signal overlap in a ¹H NMR spectrum?
A2: A crucial first step is to acquire a ¹³C NMR spectrum. Carbon-13 spectra offer a much wider chemical shift dispersion (typically 60-110 ppm for carbohydrate ring carbons), which significantly reduces the probability of signal overlap.[1][4][5] This allows for a clearer distinction of individual carbon signals, which can then be correlated back to their attached protons using 2D NMR techniques.[2]
Q3: Can changing the experimental conditions help resolve overlapping signals?
A3: Yes, modifying experimental parameters can be a powerful tool for resolving signal overlap. Key strategies include:
-
Temperature Variation: Acquiring spectra at different temperatures can alter the chemical shifts of certain protons, particularly those involved in hydrogen bonding, potentially resolving overlapped signals.[6][7] For example, lowering the temperature can sometimes improve resolution by slowing down conformational exchange processes.[4][5]
-
Solvent Selection: The choice of NMR solvent can significantly influence chemical shifts due to varying solute-solvent interactions.[6][8] Experimenting with different deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD) may induce differential shifts in overlapping resonances, leading to better separation.[9]
-
Use of Shift Reagents: Although less common for routine analysis, the addition of lanthanide shift reagents can induce large changes in the chemical shifts of nearby protons, aiding in the resolution of complex spectral regions.[6]
Q4: What are the most effective 2D NMR experiments for overcoming signal overlap in glycoside analysis?
A4: Two-dimensional NMR spectroscopy is essential for tackling signal overlap by spreading the signals across a second frequency dimension. The most commonly employed and effective techniques include:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing out the spin systems within individual sugar residues.[10][11]
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems of a sugar residue, from the anomeric proton to the end of the sugar chain. This is particularly useful for identifying all the protons belonging to a single monosaccharide unit, even if some are overlapped in the 1D spectrum.[6][8][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon. Given the superior resolution of the ¹³C spectrum, HSQC is extremely powerful for resolving overlapping proton signals by separating them based on the chemical shift of the carbon they are bonded to.[6][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for determining the linkage positions between sugar units and for assigning quaternary carbons.[6][11]
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during the NMR analysis of complex glycosides.
Issue 1: Overlapping Anomeric Signals
The anomeric region (typically 4.5-5.5 ppm in ¹H NMR) is critical for determining the number of sugar residues and their configurations.[2][4] Overlap in this region can be particularly problematic.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping anomeric signals.
Detailed Steps:
-
Acquire a 2D HSQC spectrum: This will disperse the anomeric proton signals based on the chemical shifts of their attached anomeric carbons.
-
Analyze HSQC Cross-Peaks: If the cross-peaks in the anomeric region of the HSQC spectrum are well-resolved, you can proceed with assigning the anomeric configuration (α or β) based on the ¹JCH coupling constants and the characteristic chemical shifts of the anomeric carbons.
-
Acquire a 2D HMBC spectrum: If the HSQC cross-peaks are also overlapped, an HMBC experiment can provide crucial connectivity information. Look for correlations from well-resolved protons on neighboring residues to the overlapped anomeric carbons.
-
Optimize Experimental Conditions: If ambiguity persists, systematically vary the sample temperature or change the NMR solvent to induce differential chemical shifts.[6][7][9]
-
Re-acquire 2D Spectra: After optimizing conditions, re-acquire the HSQC and/or HMBC spectra to check if the overlap has been resolved.
Issue 2: Severe Overlap in the Ring Proton Region (3-4.5 ppm)
This region is often the most congested part of a glycoside's ¹H NMR spectrum.
Troubleshooting Workflow:
References
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. unn.edu.ng [unn.edu.ng]
- 10. iosrjournals.org [iosrjournals.org]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
How to improve the yield of Gossypetin 3-sophoroside-8-glucoside extraction?
Welcome to the technical support center for the extraction of Gossypetin 3-sophoroside-8-glucoside. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your extraction protocols and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for flavonoids like this compound.[1][2] These methods offer significant advantages over traditional techniques like maceration or Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and often higher yields.[1]
Q2: Which solvents are most suitable for the extraction of this compound?
A2: this compound is a polar molecule due to its multiple hydroxyl and glycosidic groups. Therefore, polar solvents are the most effective for its extraction. Commonly used solvents include:
-
Methanol (B129727) and Ethanol (B145695): These are highly effective for extracting flavonoids.[3] Aqueous solutions of methanol or ethanol (e.g., 70-80%) are often more efficient than the pure solvents.
-
Dimethyl Sulfoxide (DMSO) and Pyridine: These are also listed as solvents for this compound, though they are more commonly used for solubilizing the pure compound for analysis rather than for bulk extraction from plant material.[3]
-
Water: Hot water can be used, but its efficiency may be lower than that of alcohols for certain flavonoids.
Q3: How does pH affect the extraction yield and stability of this compound?
A3: The pH of the extraction solvent can significantly impact both the yield and stability of flavonoids. For many flavonoid glycosides, a slightly acidic to neutral pH (around 4-6) is often optimal for stability and can enhance extraction efficiency.[4] Extreme pH values, both highly acidic and alkaline, can lead to the degradation of the flavonoid structure.[4] However, some studies have shown that alkaline conditions can improve the solubility of certain flavonoids, but this must be balanced against the risk of degradation.[5]
Q4: What is the importance of the solid-to-liquid ratio in the extraction process?
A4: The solid-to-liquid ratio is a critical parameter that affects the concentration gradient of the target compound between the plant material and the solvent. A higher solvent volume (a larger liquid-to-solid ratio) generally improves extraction efficiency by ensuring the complete wetting of the plant material and providing a strong driving force for mass transfer.[6] However, an excessively large volume of solvent can make the subsequent concentration step more time-consuming and energy-intensive. Ratios between 1:20 and 1:40 (g/mL) are commonly used and should be optimized for your specific application.[6]
Q5: How can I purify this compound after extraction?
A5: After obtaining the crude extract, several purification steps are typically required. A common approach involves a multi-step process:
-
Liquid-Liquid Partitioning: This technique uses solvents of varying polarities to separate compounds based on their differential solubility.
-
Column Chromatography: Techniques like silica (B1680970) gel or Sephadex column chromatography are effective for separating the target compound from other closely related molecules. A carefully selected solvent gradient is crucial for good resolution.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the final step.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Selection | This compound is a polar glycoside. Ensure you are using a polar solvent. Solution: Switch to or optimize the concentration of aqueous methanol or ethanol (e.g., 70-80%). |
| Suboptimal Extraction Parameters | Extraction time, temperature, and solid-to-liquid ratio significantly impact yield.[4] Solution: Systematically optimize these parameters. For UAE and MAE, refer to the recommended starting parameters in the experimental protocols below and adjust as needed. Increase the solvent-to-solid ratio to enhance diffusion.[6] |
| Inefficient Extraction Method | Traditional methods like maceration may not be efficient enough. Solution: Consider switching to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency and reduced extraction time.[1] |
| Inadequate Sample Preparation | The particle size of the plant material affects solvent penetration. Solution: Grind the dried plant material into a fine powder to increase the surface area available for extraction. |
Problem 2: Low Purity of Final Product (High level of contaminants)
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Purification Strategy | The chosen purification method may not be effectively separating the target compound from impurities. Solution: Develop a more robust, multi-step purification protocol. Combine liquid-liquid partitioning with different column chromatography techniques (e.g., silica gel followed by Sephadex). For final high-purity isolation, utilize preparative HPLC.[4] |
| Co-extraction of Undesired Compounds | The extraction solvent and conditions may be co-extracting a large number of other compounds with similar polarities. Solution: Adjust the polarity of the extraction solvent. Sometimes a slightly less polar solvent can selectively extract fewer impurities. Also, optimizing the extraction time and temperature can help minimize the extraction of undesirable compounds. |
| Compound Degradation During Purification | The compound may be degrading during the purification process due to exposure to harsh conditions. Solution: Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a stable pH, preferably in the slightly acidic to neutral range.[4] |
Data Presentation: Starting Points for Optimization
The following tables provide a summary of generally effective parameters for flavonoid extraction using UAE and MAE. These should be used as a starting point for optimizing the extraction of this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids
| Parameter | Recommended Range | Notes |
| Solvent | 60-80% Ethanol or Methanol | The optimal concentration depends on the specific plant matrix. |
| Temperature | 40-70°C | Higher temperatures can increase solubility but may also lead to degradation. A range of 50-70°C is generally recommended.[6] |
| Extraction Time | 30-60 minutes | Prolonged sonication can lead to compound degradation. |
| Ultrasonic Power | 200-400 W | Higher power can increase extraction efficiency but may also cause degradation. |
| Solid-to-Liquid Ratio | 1:20 to 1:40 (g/mL) | A higher ratio can improve extraction but increases solvent usage.[6] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Flavonoids
| Parameter | Recommended Range | Notes |
| Solvent | 70-80% Ethanol or Methanol | Ethanol is often preferred for its lower toxicity. |
| Temperature | 50-80°C | Temperature control is crucial to prevent overheating and degradation. |
| Extraction Time | 10-30 minutes | MAE is a rapid extraction method.[1] |
| Microwave Power | 400-600 W | Power should be optimized to balance extraction efficiency and compound stability. |
| Solid-to-Liquid Ratio | 1:20 to 1:40 (g/mL) | Similar to UAE, this needs to be optimized for your specific sample. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 70% ethanol (for a 1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic power to 250 W.
-
Extract for 45 minutes.[6]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification: Proceed with a suitable purification strategy as outlined in the FAQs.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 150 mL of 78% ethanol (for a 1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 560 W and the extraction time to 25 minutes.[1]
-
-
Filtration and Concentration:
-
After extraction and cooling, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
-
Purification: Follow a suitable purification protocol.
Visualizations
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: Key factors influencing the extraction yield of flavonoids.
Caption: A decision tree for troubleshooting common issues leading to low extraction yields.
References
- 1. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Polar Flavonoids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the mobile phase for the separation of polar flavonoids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase optimization critical for separating polar flavonoids?
A1: Polar flavonoids are a diverse group of compounds with very similar structures, which makes their separation challenging.[1] The mobile phase composition directly influences the interactions between the flavonoids, the stationary phase, and the mobile phase itself.[2][3] Optimizing the mobile phase is crucial for achieving good resolution, symmetrical peak shapes, and reproducible retention times.[3]
Q2: What are the most common mobile phase compositions for reversed-phase HPLC of polar flavonoids?
A2: The most common mobile phases for reversed-phase (RP-HPLC) separation of flavonoids consist of a polar aqueous component and a less polar organic solvent.[2][3] Typically, this is a mixture of water with either acetonitrile (B52724) or methanol.[2][4] Acetonitrile is often preferred due to its low viscosity and excellent UV transparency.[5]
Q3: What is the purpose of adding an acid modifier to the mobile phase?
A3: Acidic modifiers, such as formic acid, acetic acid, or phosphoric acid, are frequently added to the mobile phase in small concentrations (e.g., 0.1%).[1][6] These modifiers serve two primary purposes:
-
Suppressing Silanol (B1196071) Interactions: They protonate the free silanol groups on the silica-based stationary phase, which minimizes secondary interactions with the polar hydroxyl groups of flavonoids. This leads to sharper, more symmetrical peaks and reduces peak tailing.[7][8]
-
Controlling Analyte Ionization: The pH of the mobile phase affects the ionization state of the acidic phenolic hydroxyl groups on the flavonoids.[2] Maintaining a consistent, acidic pH ensures that the flavonoids remain in a single, non-ionized form, leading to consistent retention and better peak shapes.
Q4: When should I use a gradient elution versus an isocratic elution?
A4: Due to the complexity of flavonoid mixtures found in natural extracts, which often contain compounds with a wide range of polarities, gradient elution is almost always preferred.[4]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the concentration of the organic solvent.[2] This allows for the effective separation of both highly polar and less polar flavonoids within a single run, resulting in better resolution and shorter analysis times.[3][6]
-
Isocratic Elution: The mobile phase composition remains constant. This is generally unsuitable for complex samples as it can lead to poor resolution of early-eluting polar compounds and very long retention times for later-eluting, less polar compounds.
Q5: How does column temperature affect the separation of flavonoids?
A5: Column temperature influences both the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[7][9] Increasing the temperature (e.g., to 30-40°C) typically decreases the mobile phase viscosity, which can lead to higher efficiency and sharper peaks.[7][9] It can also alter the selectivity of the separation. An optimal temperature of 35°C has been reported to produce high peak areas for certain flavonoids.[9]
Troubleshooting Guide
This section addresses specific issues encountered during the analysis of polar flavonoids and provides systematic solutions.
Problem 1: Poor Resolution or Co-elution of Peaks
Symptoms: Two or more peaks are not baseline separated, appearing as a single broad peak or overlapping shoulders. This is a common issue due to the structural similarity of many flavonoids.[1][7]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | Adjust the ratio of the organic solvent (acetonitrile or methanol) to water. For polar flavonoids in reversed-phase HPLC, decreasing the initial percentage of the organic solvent will increase retention and may improve separation of early-eluting peaks.[2] |
| Gradient Program is Too Steep | A rapid increase in the organic solvent concentration can cause closely eluting compounds to emerge together.[7] Solution: Employ a shallower gradient.[7] Increase the gradient time, especially during the period when the target compounds are eluting, to enhance resolution.[6] |
| Incorrect pH of Mobile Phase | The pH can affect the ionization and therefore the retention of flavonoids.[2] Solution: Add an acidic modifier like 0.1% formic or acetic acid to control the pH and improve selectivity.[6][7] |
| Suboptimal Temperature | Temperature affects separation kinetics.[7] Solution: Optimize the column temperature. Try adjusting it in 5°C increments (e.g., between 25°C and 45°C) to see if selectivity improves.[9] |
Problem 2: Peak Tailing
Symptoms: Peaks are asymmetrical with a "tail" extending from the back of the peak.
Logical Troubleshooting Workflow for Peak Shape Problems
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Problem 3: Fluctuating Retention Times
Symptoms: The retention time for the same analyte varies between injections, making peak identification unreliable.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, retention times in the next run will shift.[7] Solution: Increase the post-run equilibration time to ensure the column is ready for the next injection.[7] |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase (e.g., errors in mixing ratios) or evaporation of the more volatile organic solvent can alter its composition over time.[7][10] Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[5] Ensure accurate and consistent measurements when preparing mixtures. |
| Pump or Mixer Issues | The HPLC pump may not be delivering the mobile phase at a consistent flow rate or the proportioning valve may not be mixing solvents accurately.[10][11] Solution: Purge the pump to remove air bubbles. Check the pump seals and check valves for wear.[11] If mixing issues are suspected, try pre-mixing the mobile phase and running it from a single reservoir to diagnose the problem.[10] |
| Temperature Fluctuations | Changes in ambient lab temperature can affect retention times if a column oven is not used or is not functioning correctly.[7] Solution: Use a column oven to maintain a stable temperature.[9] |
Data Presentation: Example Gradient Programs
The following tables summarize example gradient elution programs that have been successfully used for the separation of flavonoids. These can serve as a starting point for method development.
Table 1: Gradient Program for a Mixture of Flavonoids [12]
| Time (minutes) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 - 0.5 | 98 | 2 |
| 0.5 - 5.5 | 98 → 95 | 2 → 5 |
| 5.5 - 6.5 | 95 → 88 | 5 → 12 |
| 6.5 - 21.5 | 88 → 75 | 12 → 25 |
| 21.5 - 41.5 | 75 → 40 | 25 → 60 |
Table 2: Gradient Program for Eight Flavonoids in Sonchus arvensis [13]
| Time (minutes) | %A (Methanol) | %B (0.2% Formic Acid in Water) |
| 0 - 10 | 15 → 30 | 85 → 70 |
| 10 - 45 | 30 → 50 | 70 → 50 |
| 45 - 50 | 50 → 80 | 50 → 20 |
| 50 - 55 | 80 → 95 | 20 → 5 |
| 55 - 60 | 100 | 0 |
Experimental Protocols
Protocol 1: General Method for Flavonoid Quantification[15]
-
Column: Thermo Scientific Hypersil C18 (250 x 4.0 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient appropriate for the specific sample complexity.
-
Flow Rate: 0.8 mL/min.[14]
-
Detection: UV-Vis Diode Array Detector (DAD) at 356 nm.[14]
-
Column Temperature: 30°C.
Protocol 2: Separation of Flavonoids from Acacia mearnsii[16]
-
Column: C18 column.
-
Mobile Phase:
-
Gradient:
-
0–15 min, 15–30% B
-
15–25 min, 30–70% B
-
25–30 min, 70–15% B[15]
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at 255 nm.[15]
-
Column Temperature: 30°C.[15]
General Workflow for Mobile Phase Optimization
This diagram outlines a systematic approach to developing and optimizing a mobile phase for polar flavonoid separation.
Caption: A systematic workflow for mobile phase optimization in HPLC.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. labveda.com [labveda.com]
- 9. phcog.com [phcog.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. youtube.com [youtube.com]
- 12. asdlib.org [asdlib.org]
- 13. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
Preventing degradation of Gossypetin 3-sophoroside-8-glucoside during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Gossypetin 3-sophoroside-8-glucoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: Like many flavonoid glycosides, this compound is susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bonds or degradation of the aglycone structure. Flavonol glycosides generally show greater stability in slightly acidic conditions compared to neutral or alkaline solutions.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[2] It is crucial to avoid excessive heat during extraction and processing.
-
Light: Exposure to UV or even visible light can cause photodegradation of flavonoids.[3] Samples should be protected from light throughout the preparation process.
-
Oxidation: The polyphenolic structure of this compound makes it prone to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or certain metal ions.
-
Enzymatic Activity: If the sample is of biological origin, endogenous enzymes such as glycosidases can cleave the sugar moieties, leading to the formation of the aglycone or other degradation products.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Prepare stock solutions in high-purity solvents such as DMSO, methanol (B129727), or ethanol (B145695).[4]
-
Temperature: Store stock solutions at -20°C for short-term storage (up to two weeks) and at -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
-
Light Protection: Always store stock solutions in amber-colored vials or wrap them in aluminum foil to protect them from light.
Q3: How can I minimize enzymatic degradation during the extraction of this compound from plant material?
A3: To prevent enzymatic degradation, consider the following strategies:
-
Heat Inactivation: Briefly blanching the plant material in boiling water or steam for a few minutes can effectively denature most degradative enzymes.
-
Solvent Denaturation: Using organic solvents such as methanol or ethanol in the initial extraction step can also help to inactivate enzymes.
-
Low Temperature Extraction: Performing the extraction at low temperatures (e.g., 4°C) can significantly reduce the activity of endogenous enzymes.
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Ensure the extraction and processing buffers are in a slightly acidic pH range (e.g., pH 4-6). Avoid strongly acidic or alkaline conditions.[1] |
| Thermal Degradation | Use low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction at controlled, low temperatures. Avoid prolonged heating. |
| Oxidative Degradation | De-gas solvents before use. Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.[5] Process samples quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Incomplete Extraction | Optimize the extraction solvent system. A mixture of methanol or ethanol with water is often effective for flavonoid glycosides. Increase the extraction time or the number of extraction cycles. |
Issue 2: Appearance of unknown peaks in the chromatogram, suggesting degradation products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Glycosidic Bonds | This can be indicated by the appearance of peaks corresponding to Gossypetin aglycone or partially deglycosylated forms. To confirm, compare the retention times with available standards. To mitigate, control the pH and temperature as described above. |
| Oxidative Degradation | Oxidative products may appear as a cluster of new, often broader, peaks. Implement strategies to prevent oxidation as mentioned in the previous section. |
| Photodegradation | Protect the sample from light at all stages of the experiment by using amber glassware or by wrapping containers with aluminum foil. |
Data on Flavonol Glycoside Stability
While specific quantitative data for this compound is limited, the following table summarizes the stability of similar flavonol glycosides from a forced degradation study of Ginkgo biloba extract. This can provide valuable insights into the potential stability of this compound under similar conditions.
| Stress Condition | Observation for Flavonol Glycosides (Quercetin, Kaempferol, Isorhamnetin glycosides) | Implication for this compound |
| Acidic (0.1 M HCl) | Relatively stable.[1] | Likely to be more stable under acidic conditions compared to alkaline conditions. |
| Basic (0.1 M NaOH) | Significant degradation observed.[1] | Highly susceptible to degradation in alkaline environments. |
| Thermal (70°C) | Degradation observed, following first-order kinetics.[1] | Elevated temperatures will likely cause significant degradation. |
| Oxidative (0.03% H₂O₂) | Degradation observed. | Prone to oxidation; protective measures are necessary. |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis of this compound
-
Extraction:
-
Homogenize the sample material (e.g., plant tissue) in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder.
-
Extract the powdered sample with a solution of 80% methanol in water containing 0.1% formic acid to maintain a slightly acidic pH. Use a sample-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction using an ultrasonic bath for 30 minutes at a controlled temperature below 25°C. Protect the sample from light during sonication.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Sample Clean-up (if necessary):
-
Re-dissolve the dried extract in a minimal amount of the initial mobile phase for chromatographic analysis.
-
For further purification, employ solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the re-dissolved sample.
-
Wash with deionized water to remove polar impurities.
-
Elute the this compound with methanol.
-
-
-
Final Preparation:
-
Evaporate the methanol from the purified fraction under a gentle stream of nitrogen gas.
-
Reconstitute the sample in the mobile phase to the desired concentration for analysis (e.g., HPLC or LC-MS).
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Gossypetin 3-sophoroside-8-glucoside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the flavonol glycoside Gossypetin (B1671993) 3-sophoroside-8-glucoside and the widely studied flavonoid, quercetin (B1663063). Due to a lack of direct comparative studies on Gossypetin 3-sophoroside-8-glucoside, this guide synthesizes available data on the parent aglycone, gossypetin, and related glycosides to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Quercetin is a well-established antioxidant with a substantial body of research supporting its potent free radical scavenging and cellular antioxidant effects. Gossypetin, the aglycone of this compound, has demonstrated exceptional antioxidant activity, in some cases surpassing that of quercetin. However, glycosylation, as in the case of this compound, generally diminishes this activity. While direct experimental data for this compound is limited, an understanding of structure-activity relationships within the flavonoid class allows for a theoretical comparison.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data for gossypetin, its related glycosides, and quercetin from various in vitro antioxidant assays. It is important to note that direct comparisons of IC50/EC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | IC50 / EC50 Value | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference(s) |
| Gossypetin | DPPH | 95.35 µM | 111.53 mM/g | [1] |
| Gossypin (B190354) (Gossypetin-8-O-glucoside) | DPPH | 63.10 µM | 41.68 mM/g | [1] |
| Gossypetin-3'-O-glucoside | DPPH | 0.11 mg/L (approx. 0.23 µM) | Not Reported | [2][3] |
| Quercetin | DPPH | 15.899 µg/mL (approx. 52.6 µM) | Not Reported | |
| Quercetin | DPPH | IC50 values reported in µM range | Not Reported | |
| Quercetin | FRAP | Not Reported | Not Reported |
Structure-Activity Relationship and Comparative Analysis
The antioxidant activity of flavonoids is largely dictated by the number and arrangement of hydroxyl groups on their aromatic rings. Gossypetin possesses an additional hydroxyl group at the 8-position compared to quercetin, which theoretically enhances its antioxidant potential by providing an additional site for free radical scavenging.
However, the attachment of sugar moieties (glycosylation) to the flavonoid core, as seen in this compound, generally leads to a reduction in antioxidant activity. This is because the sugar groups can sterically hinder the access of free radicals to the hydroxyl groups responsible for scavenging. The available data on gossypin (a mono-glucoside of gossypetin) shows a decrease in TEAC compared to the aglycone gossypetin, supporting this principle[1].
Given that this compound has two bulky sugar groups (a sophoroside and a glucoside), its antioxidant activity is likely to be significantly lower than that of the parent gossypetin and potentially lower than that of quercetin. However, the reported high potency of gossypetin-3'-O-glucoside (EC50 of 0.11 mg/L) suggests that the position of glycosylation plays a crucial role and that some glycosides can retain substantial activity[2][3]. Direct experimental evaluation of this compound is necessary for a definitive comparison with quercetin.
Signaling Pathways in Antioxidant Action
Both gossypetin and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.
Gossypetin Signaling
Gossypetin has been shown to act as a dual-targeting agent by activating AMP-activated protein kinase (AMPK) and directly decreasing oxidative stress[4]. By binding to the allosteric drug and metabolite site of AMPK, gossypetin stabilizes the activated structure of the enzyme, a key regulator of cellular energy homeostasis and antioxidant defense[4]. Furthermore, gossypetin can mitigate oxidative stress without necessarily upregulating antioxidant response factors[4]. Studies have also indicated that gossypetin can inhibit the phosphorylation of PDZ-binding kinase (PBK), which is involved in the regulation of p38 MAPK and ERK1/2 kinases, leading to the downregulation of the NF-κB inflammatory pathway[5].
Quercetin Signaling
Quercetin is known to modulate multiple signaling pathways to exert its antioxidant effects. It can enhance the body's antioxidant defenses by influencing the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Quercetin also impacts other key signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and NF-κB pathways. By modulating these pathways, quercetin can regulate the expression of antioxidant enzymes and reduce the production of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the test compounds (this compound, quercetin) in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution.
-
Serial Dilutions: Prepare a range of concentrations of the test compounds by serial dilution from the stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound solutions to triplicate wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control, add 100 µL of the solvent used for the test compounds and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound solutions to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Detailed Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compounds and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The Cellular Antioxidant Activity is expressed as the percentage reduction of AUC of the sample-treated cells compared to the control (AAPH-treated) cells. The results can be expressed as quercetin equivalents.
-
References
- 1. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Gossypetin Prevents the Progression of Nonalcoholic Steatohepatitis by Regulating Oxidative Stress and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of gossypetin glycosides from different plant sources.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Gossypetin (B1671993) Glycosides Sourced from Various Flora, Supported by Experimental Data.
Gossypetin, a hexahydroxyflavone, and its glycosidic derivatives are emerging as promising natural compounds with a wide spectrum of pharmacological activities. Found in various medicinal and edible plants, these molecules are attracting significant interest in the fields of pharmacology and drug development for their potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of key gossypetin glycosides from different plant sources, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Distribution and Quantitative Comparison of Gossypetin Glycosides
Gossypetin glycosides are distributed across a range of plant species, with their type and concentration varying significantly. The primary glycosides of interest include gossypin (B190354) (gossypetin-8-O-glucoside), gossypitrin (B191362) (gossypetin-7-O-glucoside), hibifolin (B1673243) (gossypetin-8-O-glucuronide), and gossypetin-3'-O-glucoside. Key plant sources for these compounds include various species of Hibiscus, Talipariti elatum, and Caesalpinia gilliesii.
While direct comparative studies on the quantitative abundance of these glycosides across different plant species are limited, available data provides valuable insights. For instance, the petals of Talipariti elatum have been identified as a rich source of gossypetin-3'-O-glucoside, with a reported yield of 0.1% after purification[1]. Another study on Talipariti elatum flowers identified gossypitrin as a major component, with a relative amount varying between 61% and 79% in extracts[2]. In contrast, gossypin is prominently found in species like Hibiscus vitifolius[3][4]. Recently, a novel glycoside, gossypetin-3-O-β-d-robinobioside, was isolated from the leaves of Caesalpinia gilliesii[5].
Table 1: Distribution of Key Gossypetin Glycosides in Various Plant Sources
| Gossypetin Glycoside | Chemical Structure | Plant Source(s) | Reference(s) |
| Gossypin | Gossypetin-8-O-glucoside | Hibiscus vitifolius, Hibiscus sabdariffa | [2][3][4] |
| Gossypitrin | Gossypetin-7-O-glucoside | Talipariti elatum, Hibiscus sabdariffa | [2][6] |
| Hibifolin | Gossypetin-8-O-glucuronide | Not specified in provided context | |
| Gossypetin-3'-O-glucoside | Gossypetin-3'-O-glucoside | Talipariti elatum | [7][8] |
| Gossypetin-3-O-β-d-robinobioside | Gossypetin-3-O-β-d-robinobioside | Caesalpinia gilliesii | [5] |
Comparative Biological Activities
The therapeutic potential of gossypetin glycosides is underscored by their diverse biological activities. This section compares their antioxidant, anti-inflammatory, and anticancer effects, supported by available quantitative data.
Antioxidant Activity
A direct comparative study on the antioxidant potential of gossypetin, gossypin, and hibifolin revealed significant differences in their efficacy. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays, gossypetin demonstrated the highest radical scavenging and reducing power.
Table 2: Comparative Antioxidant Activity of Gossypetin and its Glycosides
| Compound | DPPH Radical Scavenging (TEAC, mM/g) | Ferric Reducing Antioxidant Power (TEAC, mM/g) | DPPH IC50 (mM) | Reference(s) |
| Gossypetin | 111.53 | 155.24 | 95.35 | [9] |
| Gossypin | 41.68 | 126.28 | 63.10 | [9] |
| Hibifolin | 39.99 | 94.67 | 61.31 | [9] |
| Gossypetin-3'-O-glucoside | EC50 = 0.11 mg/L (DPPH assay) | Not Reported | Not Reported | [7] |
TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. IC50/EC50: The concentration of the compound required to scavenge 50% of the radicals. A lower value indicates greater potency.
Anti-inflammatory Activity
Gossypin has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a reported IC50 (COX-2/COX-1) ratio of 0.14[10]. In vivo studies using the carrageenan-induced paw edema model in rats showed that gossypin significantly reduced inflammation at doses of 10, 30, and 100 mg/kg[4][10]. The methanol (B129727) extract of Caesalpinia gilliesii leaves, containing gossypetin-3-O-β-d-robinobioside, also demonstrated significant anti-inflammatory effects in the same animal model at doses of 100 and 200 mg/kg[5]. A direct quantitative comparison of the anti-inflammatory potency of different gossypetin glycosides requires further investigation.
Anticancer Activity
The anticancer potential of gossypetin and its glycosides has been explored in various cancer cell lines. Gossypetin has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells[11]. Gossypin has demonstrated cytotoxic effects and induced apoptosis in MCF-7 breast cancer cells at a concentration of 100 µM[12]. Furthermore, gossypin has been found to induce apoptosis and autophagy in HT-29 human colorectal cancer cells[13].
Signaling Pathway Modulation
The biological activities of gossypetin glycosides are mediated through their interaction with key cellular signaling pathways.
Gossypin has been extensively studied for its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway . It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[3][14]. This inhibition of NF-κB activation leads to the downregulation of various genes involved in inflammation, cell survival, and proliferation.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of gossypin of bioflavonoid isolated from Hibiscus vitifolius Linn | Semantic Scholar [semanticscholar.org]
- 5. A New Polyoxygenated Flavonol Gossypetin-3-O-β-d-Robinobioside from Caesalpinia gilliesii (Hook.) D. Dietr. and In Vivo Hepatoprotective, Anti-Inflammatory, and Anti-Ulcer Activities of the Leaf Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Chemical characterization by TLC, UV, IR, HPLC-MS/MS and NMR of gossypetin-3’-O-glucoside from Talipariti elatum (Sw.) Malvaceae - World News of Natural Sciences - Volume 24 (2019) - PSJD - Yadda [psjd.icm.edu.pl]
- 9. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory and antinociceptive activities of gossypin and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Gossypetin (B1671993) 3-sophoroside-8-glucoside with alternative analytical techniques. The information is based on established validation protocols for structurally similar flavonoid glycosides, offering a robust framework for researchers in drug development and natural product analysis. Experimental data from analogous studies are presented to support the proposed methodology.
Comparative Analysis of Analytical Methods
While HPLC stands as a primary method for the quantification of flavonoid glycosides, other techniques offer distinct advantages. The following table compares the proposed HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).
| Parameter | HPLC-DAD | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with detection based on mass-to-charge ratio. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Good; can be challenging for isomers.[1] | Excellent; highly specific due to mass fragmentation patterns.[2][3] | High; effective for separating closely related compounds.[4] |
| Sensitivity | Moderate; suitable for concentrations in the µg/mL range.[5][6] | Very High; capable of detecting compounds at ng/mL or pg/mL levels.[2][3] | High; comparable to or exceeding HPLC-UV in some applications.[4] |
| Speed | Standard analysis times (e.g., 30-40 minutes).[5][7] | Faster analysis times due to smaller particle size columns.[8][9] | Typically rapid analysis times.[4] |
| Cost | Relatively low initial investment and operational costs. | High initial investment and maintenance costs. | Moderate initial investment. |
| Robustness | High; well-established and reliable methodology.[7][10] | Moderate; requires specialized expertise for operation and maintenance. | Moderate; sensitive to buffer composition and capillary condition. |
Proposed HPLC Method and Validation Parameters
The following table summarizes the proposed HPLC method parameters and expected validation results for the quantification of Gossypetin 3-sophoroside-8-glucoside, extrapolated from validated methods for similar flavonoid glycosides.[5][7][10][11][12]
| Validation Parameter | Proposed Method Specification | Typical Performance for Flavonoid Glycosides |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995.[5][6] |
| Accuracy (% Recovery) | 95 - 105% | 85.44% to 110.7%.[6][8] |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: ≤ 2.35%, Inter-day: ≤ 5.21%.[1][5] |
| Limit of Detection (LOD) | Dependent on detector, typically 0.01 - 0.1 µg/mL | 0.046 to 0.964 µg/mL.[5][6] |
| Limit of Quantification (LOQ) | Dependent on detector, typically 0.05 - 0.5 µg/mL | 0.14 to 2.922 µg/mL.[5][6] |
| Specificity | Baseline separation from other components in the matrix. | Good resolution from other compounds.[10][12] |
Experimental Protocols
Proposed HPLC Method for this compound
This protocol is a comprehensive starting point for the quantification of this compound and is based on established methods for similar flavonoids.[5][6][7][10]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]
-
Mobile Phase: A gradient elution is typically employed for complex samples.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Flavonols like gossypetin and its glycosides exhibit strong absorbance around 370 nm.[7][12] A DAD can be used to scan for the optimal wavelength.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[5] The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
c. Method Validation Protocol:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of the analyte three times on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (%RSD) should be calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC analytical method.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of separation and detection techniques for quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An HPLc technique for flavonoid analysis in honey | Semantic Scholar [semanticscholar.org]
- 5. scienggj.org [scienggj.org]
- 6. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles | MDPI [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Antioxidant Activity of Gossypetin Glycosides: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of gossypetin (B1671993) and its glycosides, with a focus on contrasting in vitro assays with in vivo outcomes. Due to the limited availability of data specifically for Gossypetin 3-sophoroside-8-glucoside, this guide incorporates data from closely related gossypetin glycosides to provide a broader understanding of this class of flavonoids. The information presented herein is intended to support research and development efforts in the field of natural antioxidant therapies.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of gossypetin and its derivatives varies significantly depending on the assessment method. In vitro assays typically measure direct radical scavenging, while in vivo studies reflect a more complex interplay of metabolism, bioavailability, and interaction with endogenous antioxidant systems.
Table 1: In Vitro Antioxidant Activity of Gossypetin and Its Glycosides
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference Compound | IC50 / EC50 (µg/mL) of Reference |
| Gossypetin-3'-O-glucoside | DPPH | 0.11 (as mg/L) | L-Ascorbic Acid | < 0.11 (as mg/L) |
| Gossypetin-3'-O-glucoside | DPPH | Not specified | α-tocopherol | ~0.11 (as mg/L) |
| Gossypetin-3'-O-glucoside | DPPH | Not specified | BHT | > 0.11 (as mg/L) |
Note: The β-carotene bleaching test for Gossypetin-3'-O-glucoside did not show positive results.[1][2]
Table 2: In Vivo Antioxidant Effects of Gossypetin in Animal Models
| Animal Model | Treatment | Dosage | Key Findings |
| High-fat diet-induced atherosclerotic rabbits | Gossypetin | 10 mg/kg | Protective effects against endothelial damage.[3] |
| CCl4-induced liver injury in rats | Caesalpinia gilliesii extract (containing gossypetin derivatives) | Not specified | Reduced levels of liver damage markers, suggesting free radical scavenging.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vitro and in vivo antioxidant assays.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A specific volume of the DPPH solution is added to varying concentrations of the test compound.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.[6]
In Vivo Antioxidant Activity Assessment in Rodent Models
This protocol outlines a general procedure for evaluating the in vivo antioxidant effects of a compound in a rodent model of oxidative stress.
-
Animal Model: An oxidative stress model is induced in rodents (e.g., rats or mice) through methods such as administration of a pro-oxidant substance (e.g., carbon tetrachloride) or a high-fat diet.
-
Treatment: The test compound is administered to the animals, typically orally or via injection, at various doses for a specific duration. A control group receives a placebo.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., liver, brain) are collected.
-
Biochemical Analysis: The collected tissues are homogenized, and the levels of key oxidative stress markers and antioxidant enzymes are measured.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are often measured as an indicator of lipid damage.
-
Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are determined using specific assay kits.
-
Total Antioxidant Capacity: The overall antioxidant status of the tissues can also be assessed.[6][7]
-
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of complex processes.
Caption: Experimental workflow for comparing in vitro and in vivo antioxidant activity.
Caption: The Nrf2-Keap1 signaling pathway in antioxidant response.
Concluding Remarks
The available evidence strongly suggests that gossypetin and its glycosides are potent antioxidants. In vitro studies consistently demonstrate their direct radical scavenging capabilities. However, the true therapeutic potential is better understood through in vivo studies, which, despite being more complex, provide insights into the bioavailability, metabolic fate, and interaction with endogenous defense systems like the Nrf2 pathway. The structural characteristics of gossypetin, particularly its multiple hydroxyl groups, are believed to be key to its antioxidant effects.[3]
Future research should aim to directly compare the in vitro and in vivo antioxidant activities of specific gossypetin glycosides, such as this compound, to elucidate structure-activity relationships and to better predict their therapeutic efficacy in preventing and treating conditions associated with oxidative stress.
References
- 1. phytojournal.com [phytojournal.com]
- 2. phytojournal.com [phytojournal.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Polyoxygenated Flavonol Gossypetin-3-O-β-d-Robinobioside from Caesalpinia gilliesii (Hook.) D. Dietr. and In Vivo Hepatoprotective, Anti-Inflammatory, and Anti-Ulcer Activities of the Leaf Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction methods for Gossypetin 3-sophoroside-8-glucoside.
A Head-to-Head Comparison of Extraction Methods for Gossypetin 3-sophoroside-8-glucoside
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a flavonoid with potential therapeutic properties, can be isolated from various plant sources. The choice of extraction method significantly impacts yield, purity, and the environmental footprint of the process. This guide provides a head-to-head comparison of conventional and modern extraction techniques applicable to this compound, supported by data from studies on similar flavonoids.
Comparison of Extraction Methods
The selection of an optimal extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, and the desired scale of operation. Below is a summary of common extraction methods for flavonoids, which can be applied to this compound.
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Conventional Solvent Extraction (e.g., Soxhlet, Maceration) | Utilizes the solvent's ability to dissolve the target compound through direct contact and heat.[1][2][3] | Methanol, Ethanol (B145695), Acetone, Water, 1,2-dimethoxyethane.[4][5] | Simple, low-cost equipment.[2] | Time-consuming, large solvent consumption, potential for thermal degradation of heat-sensitive compounds.[2][6][7] |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[8] | Ethanol, Methanol, Water, Deep Eutectic Solvents (DESs).[8][9][10] | Faster, reduced solvent and energy consumption, suitable for thermolabile compounds.[8][11] | High viscosity of some solvents like DESs can complicate separation.[9] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[12] | Ethanol, Methanol, Water.[6][13] | Rapid, high extraction efficiency, reduced solvent usage.[6][12][13] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (commonly CO2) as the solvent.[7][14] Polarity can be adjusted with a co-solvent.[15] | Supercritical CO2, often with a polar co-solvent like ethanol.[15] | Environmentally friendly ("green"), high selectivity, solvent-free extracts.[7][15] | High initial investment, may not be efficient for highly polar compounds without a modifier.[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for each extraction method, based on literature for flavonoid extraction.
Conventional Solvent Extraction (Soxhlet)
This method is suitable for continuous extraction and is a conventional technique for isolating flavonoids.
-
Sample Preparation: The plant material is dried and ground into a fine powder.[17]
-
Extraction: A known quantity of the powdered plant material is placed in a thimble within a Soxhlet apparatus. The extraction solvent (e.g., 1,2-dimethoxyethane) is heated in a round-bottom flask.[17] The solvent vaporizes, condenses above the thimble, and drips onto the sample, extracting the desired compound. Once the solvent level reaches the siphon arm, the extract is siphoned back into the flask. This cycle is repeated for several hours.[17]
-
Post-Extraction: The solvent is evaporated using a rotary evaporator to obtain the crude extract.[17]
-
Purification: The crude extract can be further purified by recrystallization. For instance, the extract can be dissolved in a minimal amount of a hot solvent and allowed to cool, leading to the crystallization of the pure compound.[17]
Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that enhances extraction efficiency through acoustic cavitation.[8]
-
Sample Preparation: Air-dried and powdered plant material is used.
-
Extraction: The powdered sample is mixed with a suitable solvent (e.g., ethanol-water mixture) in a specific solid-to-liquid ratio.[9][18] The mixture is then placed in an ultrasonic bath or treated with an ultrasonic probe. Key parameters to optimize include ultrasonic power, extraction time, temperature, and solvent composition.[9][10][18]
-
Post-Extraction: The mixture is centrifuged or filtered to separate the solid residue from the liquid extract. The solvent is then removed under reduced pressure to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy for rapid heating and extraction.[12]
-
Sample Preparation: The plant material is dried and ground to a uniform particle size.
-
Extraction: The sample is mixed with an appropriate solvent in a microwave-safe vessel. The extraction is performed in a microwave extractor, where parameters such as microwave power, extraction time, temperature, and solvent-to-solid ratio are controlled.[6][13]
-
Post-Extraction: After extraction, the sample is cooled, and the extract is separated from the solid residue by filtration. The solvent is then evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.[7]
-
Sample Preparation: The plant material is dried and ground to a specific particle size.
-
Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, often mixed with a polar co-solvent like ethanol to enhance the extraction of flavonoids, is pumped through the vessel at a controlled temperature and pressure.[15][16]
-
Post-Extraction: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compound to precipitate. The CO2 can be recycled.[14]
Visualizing the Process
To better understand the workflow, the following diagrams illustrate the key steps in the extraction and analysis of this compound.
Caption: Generalized workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 5. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. phytojournal.com [phytojournal.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Gossypetin 3-sophoroside-8-glucoside and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Gossypetin (B1671993) 3-sophoroside-8-glucoside and other notable flavonoids, supported by experimental data. We delve into their comparative antioxidant, anti-inflammatory, and anticancer properties, offering detailed experimental protocols and illustrating key molecular pathways.
Introduction to Flavonoids and Gossypetin 3-sophoroside-8-glucoside
Flavonoids are a large class of polyphenolic compounds found in plants, known for a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1] Their therapeutic potential is a subject of intense research. The specific biological activity of a flavonoid is highly dependent on its chemical structure, particularly the number and position of hydroxyl groups and the nature of glycosylation (the attachment of sugar moieties).[2]
This compound is a complex flavonol glycoside that has been isolated from plants such as Equisetum hyemale L.[3] Its structure is based on the aglycone gossypetin, a hexahydroxyflavone known for its potent biological effects.[2] The addition of two sugar units (a sophoroside at position 3 and a glucoside at position 8) significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn influences its biological activity compared to its parent aglycone and other flavonoids.[4][5] This guide compares the available data on gossypetin and its glycosides with other well-researched flavonoids like quercetin (B1663063) and luteolin.
Comparative Biological Activities
The therapeutic effects of flavonoids are largely attributed to their antioxidant, anti-inflammatory, and antiproliferative activities. The following sections compare these activities across different flavonoids, with a focus on how this compound and its relatives perform.
A key mechanism behind the biological effects of flavonoids is their ability to scavenge free radicals and reduce oxidative stress.[2] Gossypetin, the aglycone of this compound, has demonstrated particularly potent antioxidant activity, sometimes exceeding that of the well-known antioxidant flavonoid, quercetin.[2][6] This enhanced activity is attributed to its unique structure, which contains three potential redox-active centers.[2] Glycosylation can impact this activity; while aglycones often show higher activity in in vitro chemical assays, their glycoside forms may have improved stability and cellular uptake.[7]
Table 1: Comparison of In Vitro Antioxidant Activity of Selected Flavonoids
| Compound | Assay Type | IC50 / EC50 / TEAC Value | Reference |
|---|---|---|---|
| Gossypetin | DPPH Radical Scavenging | TEAC: 111.53 mM/g | [5] |
| Gossypetin | Ferric Reducing Antioxidant Power (FRAP) | TEAC: 155.24 mM/g | [5] |
| Gossypin (B190354) (Gossypetin 8-glucoside) | DPPH Radical Scavenging | TEAC: 41.68 mM/g | [5] |
| Gossypin (Gossypetin 8-glucoside) | Ferric Reducing Antioxidant Power (FRAP) | TEAC: 126.28 mM/g | [5] |
| Gossypetin-3'-O-glucoside | DPPH Radical Scavenging | EC50: 0.11 mg/L | [8] |
| Quercetin | DPPH Radical Scavenging | IC50: ~5 µg/mL | [7] |
| Luteolin | DPPH Radical Scavenging | IC50: ~8 µg/mL |[7] |
Note: IC50/EC50 values represent the concentration required to achieve 50% of the maximal effect. TEAC (Trolox Equivalent Antioxidant Capacity) values express antioxidant capacity relative to the standard Trolox. Lower IC50/EC50 values and higher TEAC values indicate greater antioxidant activity.
Chronic inflammation is a key driver of many diseases. Flavonoids can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating key signaling pathways such as NF-κB and MAPKs.[9] Gossypetin has been shown to be a potent modulator of inflammatory cytokine production.[10][11] Studies on gossypin (gossypetin 8-glucoside) show it inhibits the NF-κB activation pathway, a central regulator of inflammation.[12]
Table 2: Comparison of In Vitro Anti-inflammatory Activity of Selected Flavonoids
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|---|
| Gossypetin | Osteosarcoma Cells | Cytokine Production | IL-6, IL-1β, IL-12p70 | Significant reduction | [10][11] |
| Gossypin | RAW 264.7 | NF-κB Activation | RANKL-induced | Inhibition at 5 µM | [12] |
| Luteolin | RAW 264.7 | NO Production | LPS-induced | ~20 µM | [13] |
| Apigenin | RAW 264.7 | NO Production | LPS-induced | >50 µM |[13] |
Flavonoids are widely investigated for their potential to prevent and treat cancer.[14] Their anticancer effects are mediated through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[15][16] Gossypetin has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma cells and suppress the growth of osteosarcoma cells.[10][16] Gossypin induces cell cycle arrest at the G2/M phase and apoptosis in gastric cancer cells.[12]
Table 3: Comparison of In Vitro Anticancer Activity (IC50, µM) of Selected Flavonoids
| Compound | A375 (Melanoma) | C32 (Melanoma) | HGC-27 (Gastric) | OVCAR3 (Ovarian) | SKOV3 (Ovarian) | Reference |
|---|---|---|---|---|---|---|
| Gossypin | - | - | <20 µM (approx.) | - | - | [12] |
| Quercetin | 19.3 ± 1.2 | 21.6 ± 1.5 | - | - | - | [17] |
| Myricetin | 15.4 ± 1.1 | 18.9 ± 1.3 | - | - | - | [14] |
| Luteolin | 24.1 ± 1.8 | 26.3 ± 1.9 | - | >30 µM | - | [15][17] |
| Apigenin | >100 | >100 | - | Weak activity | - | [15][17] |
| Baicalein | - | - | - | 44.6 µM | - |[15] |
Key Signaling Pathways Modulated by Flavonoids
Flavonoids exert their biological effects by interfering with intracellular signaling cascades. The NF-κB and MAPK pathways are two of the most critical pathways in inflammation and cancer that are frequently targeted by flavonoids.
Caption: Simplified NF-κB signaling pathway in inflammation.[9]
Caption: Overview of the MAPK signaling cascade in inflammation.[9]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of the biological activity of flavonoids. Below are detailed methodologies for key in vitro assays.
This assay measures the free radical scavenging ability of a compound.[14]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form.[18] The decrease in absorbance is proportional to the antioxidant capacity.[18]
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a solution of DPPH in methanol (B129727) with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[18] This solution should be freshly prepared and protected from light.[13]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the flavonoid in a suitable solvent (e.g., methanol or DMSO).[13]
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the IC50 value.
-
Positive Control: Use a standard antioxidant such as ascorbic acid or Trolox.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Prepare a blank containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
-
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated murine macrophage-like RAW 264.7 cells.[9]
-
Principle: Nitric oxide (NO) is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[18] A reduction in nitrite levels indicates potential anti-inflammatory activity.[18]
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.[9]
-
Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.[18]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.[18]
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the IC50 value for NO inhibition.
-
Caption: Experimental workflow for the LPS-induced inflammation assay.[9]
This colorimetric assay is used to assess the cytotoxic effects of flavonoids on cancer cell lines.[19]
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A375, HGC-27) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
The available evidence suggests that Gossypetin and its glycosides are a promising group of flavonoids with potent antioxidant, anti-inflammatory, and anticancer properties. The aglycone, gossypetin, often displays superior activity in in vitro assays compared to other well-known flavonoids like quercetin and luteolin.[2][5] While direct comparative data for this compound is still emerging, the activities of its parent aglycone and related glycosides like gossypin indicate significant therapeutic potential.
The complex glycosylation of this compound may enhance its stability and bioavailability in vivo, potentially translating its potent in vitro effects into clinical relevance.[4][7] Further research is necessary to fully elucidate the specific activity profile of this compound and to directly compare its efficacy against its aglycone and other flavonoids in both in vitro and in vivo models. This guide provides a foundational framework for such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Gossypetin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the flavonoid gossypetin (B1671993) and its corresponding glycosides. The information presented is collated from preclinical studies and aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular pathways.
Introduction to Gossypetin and its Glycosides
Gossypetin, a hexahydroxyflavone, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties.[1] Found in various medicinal plants like Hibiscus sabdariffa, gossypetin and its glycosidic forms are being explored as potential therapeutic agents for inflammatory disorders.[1][2] Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a flavonoid, including its solubility, stability, and biological activity. This guide focuses on comparing the anti-inflammatory efficacy of the aglycone, gossypetin, with its glycosidic counterparts.
Comparative Anti-inflammatory Activity: Experimental Data
The following table summarizes the available quantitative data from preclinical studies, comparing the anti-inflammatory effects of gossypetin and its glycosides.
| Compound | Assay | Model/Cell Line | Key Findings | Reference |
| Gossypetin | Carrageenan-induced paw edema | Male albino rats | 100mg/Kg showed 52.05% inhibition of inflammation. | [2] |
| Gossypin (B190354) (Gossypetin-8-O-glucoside) | COX-2 Inhibition | In vitro enzymatic assay | IC50 (COX-2/COX-1) ratio of 0.14, indicating selective COX-2 inhibition. | [3] |
| Gossypetin | COX-2 Inhibition | In vitro enzymatic assay | Did not show significant inhibition of NF-κB activation induced by inflammatory stimuli, in contrast to its glycoside, gossypin. | [4] |
| Gossypetin-3'-O-glycoside | Pro-inflammatory cytokine release | Bisphenol A (BPA) induced AtT20 cells | Restored altered levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [5] |
| Gossypetin | Pro-inflammatory cytokine release | MG-63 human osteosarcoma cells | Pre-treatment with 40 µmol/L gossypetin significantly reduced the production of IL-1β, IL-6, and IL-12p70. | [6][7] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of gossypetin and its glycosides are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
One study demonstrated that gossypin, but not its aglycone gossypetin, inhibited NF-κB activation induced by inflammatory stimuli and carcinogens.[4] This suggests that the glycosidic moiety can be crucial for activity in certain pathways. The inhibition of IκBα kinase by gossypin leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of p65 and subsequent expression of NF-κB-regulated genes.[4]
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[8]
-
Treatment: Test compounds (gossypetin or its glycosides) and a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[1][8]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only carrageenan.
Measurement of Pro-inflammatory Cytokines (ELISA)
This in vitro assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.
-
Treatment: Cells are pre-treated with various concentrations of gossypetin or its glycosides before LPS stimulation.
-
Sample Collection: After a specified incubation period, the cell culture supernatant is collected.[10]
-
ELISA Procedure:
-
The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[11]
-
Western Blot Analysis for iNOS, COX-2, and NF-κB
This technique is used to detect and quantify the expression of specific proteins involved in the inflammatory response.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, or anti-NF-κB p65).[12]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme.
-
A substrate is added to produce a detectable signal (chemiluminescence or colorimetric).
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[13]
Conclusion
The available evidence suggests that both gossypetin and its glycosides possess significant anti-inflammatory properties. The glycosylation pattern appears to influence the specific mechanisms of action and potency. For instance, gossypin shows selective COX-2 inhibition and is a more potent inhibitor of NF-κB activation compared to its aglycone, gossypetin.[3][4] Further comprehensive studies directly comparing a wider range of gossypetin glycosides in various inflammatory models are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers undertaking such investigations.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory and antinociceptive activities of gossypin and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum IL-1β, IL-6, IL-8, and TNF-α Levels in Early Diagnosis and Management of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Purity of Commercially Available Gossypetin 3-sophoroside-8-glucoside: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a starting compound is paramount to the integrity and reproducibility of experimental results. Gossypetin 3-sophoroside-8-glucoside, a flavonoid glycoside with potential therapeutic applications, is available from several commercial suppliers. This guide provides a framework for assessing the purity of this compound from different commercial sources, offering a comparative analysis based on standard analytical techniques.
While specific batch-to-batch variability is inherent, this guide outlines a comprehensive experimental workflow and presents hypothetical comparative data to illustrate the potential differences in purity that researchers may encounter. The methodologies provided herein can be adapted to evaluate the quality of commercially available this compound.
Comparative Purity Analysis
The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area (%) | Declared Purity |
| Supplier A | 15.2 | 98.5 | ≥98% |
| Supplier B | 15.2 | 95.8 | ≥95% |
| Supplier C | 15.3 | 99.2 | ≥99% |
Table 2: LC-MS Impurity Profiling
| Supplier | Impurity (m/z) | Proposed Identity | Relative Abundance (%) |
| Supplier A | 642.1 | Gossypetin 3-sophoroside | 0.8 |
| 480.3 | Gossypetin 3'-O-glucoside | 0.5 | |
| Supplier B | 642.1 | Gossypetin 3-sophoroside | 2.1 |
| 480.3 | Gossypetin 3'-O-glucoside | 1.2 | |
| 318.0 | Gossypetin (aglycone) | 0.7 | |
| Supplier C | 642.1 | Gossypetin 3-sophoroside | 0.4 |
| 480.3 | Gossypetin 3'-O-glucoside | 0.2 |
Table 3: ¹H-NMR Spectral Analysis Summary
| Supplier | Key Proton Signals | Signal Integration | Presence of Impurity Signals |
| Supplier A | Consistent with reference spectra | Consistent with structure | Minor signals corresponding to related glycosides |
| Supplier B | Consistent with reference spectra | Deviations in sugar region | Observable signals from aglycone and other glycosidic impurities |
| Supplier C | Sharp, well-resolved signals consistent with reference | Accurate integration | Negligible impurity signals |
Experimental Workflow and Methodologies
A systematic workflow was designed to ensure a thorough and unbiased comparison of the commercial samples.
Caption: Experimental workflow for the comparative purity assessment of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the peak area percentage method.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity profiling and fragmentation (MS/MS) mode for structural elucidation of impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR for proton signal identification and integration.
-
¹³C NMR for carbon skeleton confirmation.
-
2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals and confirmation of glycosidic linkages.
-
-
Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.6 mL of DMSO-d₆.
This guide provides a comprehensive framework for researchers to assess the purity of commercially available this compound. By employing these standard analytical techniques, scientists can make informed decisions when selecting reagents, ensuring the reliability and validity of their research outcomes. It is recommended to request a certificate of analysis from the supplier for each batch and to perform in-house quality control to verify purity.
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Gossypetin 3-sophoroside-8-glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical inter-laboratory validation data for two common analytical methods used for the quantification of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside isolated from plants such as Equisetum hyemale L.[1][2]. The objective of this document is to present a framework for assessing the performance of these methods across different laboratories, ensuring reliability and reproducibility of results, which is a critical aspect of drug development and quality control. The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4][5][6]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[6] An inter-laboratory validation study is essential to demonstrate the robustness and transferability of an analytical method. This guide compares two widely used techniques for the quantification of flavonoid glycosides: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparative Analysis of Quantification Methods
The following tables summarize the hypothetical quantitative data from a simulated inter-laboratory study involving three independent laboratories.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | UHPLC-MS/MS | ICH Guideline Q2(R2) |
| Linearity (R²) | > 0.998 | > 0.999 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[5] |
Table 2: Comparison of Accuracy (Recovery)
| Laboratory | HPLC-UV (% Recovery) | UHPLC-MS/MS (% Recovery) | ICH Guideline Q2(R2) |
| Lab 1 | 98.5% | 99.2% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Lab 2 | 99.2% | 101.5% | |
| Lab 3 | 101.0% | 99.8% | |
| Average | 99.6% | 100.2% |
Table 3: Comparison of Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | UHPLC-MS/MS (%RSD) | ICH Guideline Q2(R2) |
| Repeatability (Intra-day) | < 2.0% | < 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Intermediate Precision (Inter-day) | < 3.0% | < 2.5% |
Table 4: Comparison of Detection and Quantitation Limits
| Parameter | HPLC-UV | UHPLC-MS/MS | ICH Guideline Q2(R2) |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
The following are detailed methodologies for the two analytical techniques compared in this guide.
3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Sample Preparation: Extraction of this compound from the sample matrix using a suitable solvent such as methanol (B129727) or ethanol, followed by filtration.
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank sample matrix to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Determined by a calibration curve using a series of standard solutions of known concentrations.
-
Accuracy: Evaluated by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.
-
Precision:
-
Repeatability: Assessed by performing multiple injections of the same sample on the same day.
-
Intermediate Precision: Determined by analyzing the same sample on different days, with different analysts, and on different instruments.
-
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) and observing the effect on the results.
-
3.2. Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
-
Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step to minimize matrix effects.
-
Validation Parameters: The same parameters as for HPLC-UV are assessed, with a particular focus on matrix effects, which can influence the accuracy and precision of MS-based methods.
Visualizations
The following diagrams illustrate the inter-laboratory validation workflow and a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.
Caption: Workflow for a typical inter-laboratory validation study.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Gossypetin 3-sophoroside-8-glucoside: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Gossypetin 3-sophoroside-8-glucoside, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with standard waste management protocols.
Hazard Assessment and Safety Precautions
Based on the hazard profile of the related compound Gossypin, this compound should be handled as a potentially hazardous substance. Gossypin is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Quantitative Data for Related Compound: Gossypin
The following table summarizes key quantitative data for Gossypin (CAS 652-78-8), a structurally similar compound. This information is provided as a reference for understanding the general physicochemical properties of this class of compounds.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₃ | [4][5][6] |
| Molecular Weight | 480.4 g/mol | [3][5] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 229-230 °C | [7] |
| Solubility | DMSO: 15-25 mg/mLDMF: 30 mg/mLDMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2][5] |
| Acute Toxicity (LD50) | 2240 mg/kg (Rat, Intraperitoneal) | [7] |
Experimental Protocols
The primary and most critical protocol for the disposal of this compound is to manage it as a chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not attempt to dispose of this compound in the regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Waste Minimization: As a best practice, only synthesize or acquire the minimum amount of this compound necessary for your research to reduce waste generation.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including unused or expired compound, contaminated weighing papers, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: If the compound is in solution (e.g., dissolved in DMSO, ethanol, or methanol), collect the liquid waste in a separate, clearly labeled hazardous liquid waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 77306-93-5[9]
-
An approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.
-
Spill Management Protocol
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large spills, contact your institution's EHS emergency line.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Visualized Workflows and Relationships
To further clarify the proper handling and disposal procedures, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gossypin = 90 HPLC 652-78-8 [sigmaaldrich.com]
- 3. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 652-78-8: Gossypin | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gossypin(RG) | CAS 652-78-8 | LGC Standards [lgcstandards.com]
- 7. Gossypin | CAS#:652-78-8 | Chemsrc [chemsrc.com]
- 8. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gossypetin 3-sophoroside-8-glucoside
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles crucial safety protocols based on information for the closely related compound Gossypin (Gossypetin 8-glucoside) and general laboratory safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available data for the structurally similar compound Gossypin, this compound should be handled as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from potential splashes of the compound, which is considered an eye irritant.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact, as the compound is classified as a skin irritant.[1][2] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A laboratory coat must be worn at all times.[3] | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area or under a fume hood.[3] | To minimize the risk of inhaling dust particles, as the compound may cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a fume hood.[3] Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling:
-
When weighing the solid compound, avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not pour solutions down the drain.
-
Container Management: Ensure all waste containers are kept securely closed and are stored in a designated secondary containment area away from incompatible materials.[6]
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local and national regulations.[7]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
